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  • Product: Bis(1,2,2,2-tetrachloroethyl)disulfide
  • CAS: 920-96-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Bis(1,2,2,2-tetrachloroethyl)disulfide: Structure, Predicted Properties, and Synthetic Considerations

Introduction Bis(1,2,2,2-tetrachloroethyl)disulfide is a highly chlorinated organosulfur compound. Based on its nomenclature, the structure consists of a disulfide linkage (S-S) connecting two 1,2,2,2-tetrachloroethyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(1,2,2,2-tetrachloroethyl)disulfide is a highly chlorinated organosulfur compound. Based on its nomenclature, the structure consists of a disulfide linkage (S-S) connecting two 1,2,2,2-tetrachloroethyl groups. The significant degree of chlorination is expected to impart unique chemical and physical properties, including high reactivity and potential biological activity. The electron-withdrawing nature of the tetrachloroethyl groups likely polarizes the disulfide bond, making it susceptible to cleavage by nucleophiles.

Predicted Chemical Structure and Identification

The proposed chemical structure for bis(1,2,2,2-tetrachloroethyl)disulfide is CCl₃-CHCl-S-S-CHCl-CCl₃.

IdentifierPredicted Value
Molecular Formula C₄H₂Cl₈S₂
Molecular Weight 405.85 g/mol
IUPAC Name 1,1,1,2-tetrachloro-1-(1,2,2,2-tetrachloroethyldisulfanyl)ethane

graph G {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C", pos="0,0!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-1,-0.5!", fontcolor="#202124"]; Cl2 [label="Cl", pos="-0.5,1!", fontcolor="#202124"]; Cl3 [label="Cl", pos="0.5,1!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; H1 [label="H", pos="1.5,1!", fontcolor="#202124"]; Cl4 [label="Cl", pos="2.5,-0.5!", fontcolor="#202124"]; S1 [label="S", pos="3.5,0!", fontcolor="#EA4335"]; S2 [label="S", pos="4.5,0!", fontcolor="#EA4335"]; C3 [label="C", pos="5.5,0!", fontcolor="#202124"]; H2 [label="H", pos="5.5,1!", fontcolor="#202124"]; Cl5 [label="Cl", pos="6.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="7,0!", fontcolor="#202124"]; Cl6 [label="Cl", pos="8,-0.5!", fontcolor="#202124"]; Cl7 [label="Cl", pos="7.5,1!", fontcolor="#202124"]; Cl8 [label="Cl", pos="6.5,1!", fontcolor="#202124"];

// Define bonds C1 -- Cl1; C1 -- Cl2; C1 -- Cl3; C1 -- C2; C2 -- H1; C2 -- Cl4; C2 -- S1; S1 -- S2; S2 -- C3; C3 -- H2; C3 -- Cl5; C3 -- C4; C4 -- Cl6; C4 -- Cl7; C4 -- Cl8; }

Caption: Predicted chemical structure of bis(1,2,2,2-tetrachloroethyl)disulfide.

Inferred Physicochemical Properties: An Analogy to Bis(trichloromethyl)disulfide

In the absence of experimental data for bis(1,2,2,2-tetrachloroethyl)disulfide, we can infer its properties by comparison with its lower homolog, bis(trichloromethyl)disulfide (CCl₃-S-S-CCl₃). The primary differences are the presence of a CHCl group instead of a CCl₃ group attached to the sulfur atoms and a larger molecular weight.

Table of Known Properties for Bis(trichloromethyl)disulfide

PropertyValueSource
CAS Number 15110-08-4[1][2]
Molecular Formula C₂Cl₆S₂[1][2][3][4]
Molecular Weight 300.9 g/mol [1][2]
IUPAC Name trichloro-(trichloromethyldisulfanyl)methane[1][2]

Based on the structure of bis(1,2,2,2-tetrachloroethyl)disulfide, we can predict the following:

  • State: Likely a solid at room temperature, due to its high molecular weight and probable molecular symmetry.

  • Solubility: Expected to be soluble in chlorinated organic solvents and other nonpolar organic solvents, with low solubility in water.

  • Reactivity: The disulfide bond is anticipated to be highly reactive towards nucleophiles due to the strong electron-withdrawing effects of the flanking tetrachloroethyl groups.[4] This makes it a potential source for the 1,2,2,2-tetrachloroethylthio radical (CCl₃-CHCl-S•).

Potential Synthetic Pathways

A plausible synthetic route to bis(1,2,2,2-tetrachloroethyl)disulfide would likely involve the synthesis of a 1,2,2,2-tetrachloroethylsulfur intermediate, followed by a coupling reaction.

Conceptual Experimental Workflow:

G cluster_0 Step 1: Synthesis of Thiol Intermediate cluster_1 Step 2: Oxidative Coupling start 1,1,2,2-Tetrachloroethane (CHCl₂CHCl₂) product1 1,2,2,2-Tetrachloroethanethiol (CCl₃CHClSH) (Hypothetical) start->product1 Nucleophilic Substitution reagent1 Sulfurizing Agent (e.g., NaSH) reagent1->product1 product2 Bis(1,2,2,2-tetrachloroethyl)disulfide product1->product2 Oxidation reagent2 Oxidizing Agent (e.g., I₂, H₂O₂) reagent2->product2

Caption: A conceptual workflow for the synthesis of bis(1,2,2,2-tetrachloroethyl)disulfide.

Detailed Methodological Considerations:

  • Synthesis of a Thiol Precursor: The synthesis would likely start from 1,1,2,2-tetrachloroethane.[5] A potential route to the corresponding thiol (1,2,2,2-tetrachloroethanethiol) could involve nucleophilic substitution with a sulfur source, such as sodium hydrosulfide. However, the stability of such a highly chlorinated thiol would be a concern.

  • Oxidative Coupling: If the thiol can be successfully synthesized and isolated, it could then be oxidized to the disulfide using a mild oxidizing agent like iodine or hydrogen peroxide.[6]

  • Alternative Routes: Other synthetic strategies for disulfides could be adapted, such as the reaction of an alkyl halide with thiourea in the presence of a base.[6] In this case, 1,1,2,2-tetrachloroethane could potentially be converted to a more reactive halide before reaction with a sulfur-transfer reagent.

Potential Applications in Research and Development

Drawing parallels from bis(trichloromethyl)disulfide, potential applications for bis(1,2,2,2-tetrachloroethyl)disulfide could include:

  • Precursor for Reactive Intermediates: It could serve as a source for 1,2,2,2-tetrachloroethylthio radicals or other reactive sulfur species for use in organic synthesis.[4]

  • Synthesis of Sulfur-Containing Compounds: The reactivity of the disulfide bond could be exploited for the synthesis of unsymmetrical disulfides, sulfenamides, and other sulfur-containing molecules.[1][4]

  • Biocidal and Agrochemical Research: Many organosulfur compounds exhibit biological activity. The high chlorine content of this molecule may impart fungicidal or pesticidal properties, making it a candidate for screening in agrochemical research.

Safety and Handling

Given its highly chlorinated nature and similarity to other reactive organosulfur compounds, bis(1,2,2,2-tetrachloroethyl)disulfide should be handled with extreme caution.[4]

  • Toxicity: It is predicted to be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Stability: Polychlorinated alkanes can be unstable, particularly in the presence of moisture, light, or heat, and may decompose to release acidic and toxic gases such as hydrogen chloride.[7] The stability of bis(1,2,2,2-tetrachloroethyl)disulfide is unknown but should be assumed to be low until experimentally determined.

References

  • PubChem. Bis(trichloromethyl) disulfide. National Center for Biotechnology Information. Available at: [Link].

  • Monatshefte für Chemie - Chemical Monthly. (2015). Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol. 146(8), 1339-1343.
  • Wikipedia. 1,1,2,2-Tetrachloroethane. Available at: [Link].

Sources

Exploratory

Mechanism of Formation of Bis(1,2,2,2-tetrachloroethyl)disulfide: A Mechanistic and Methodological Guide

Introduction & Chemical Context Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is a heavily halogenated organosulfur compound. In advanced organic synthesis and drug development, it serves as a highly stable precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is a heavily halogenated organosulfur compound. In advanced organic synthesis and drug development, it serves as a highly stable precursor for the generation of 1,2,2,2-tetrachloroethyl sulfenyl chloride—a reactive intermediate utilized in the functionalization of agricultural chemicals and specialized polymers .

The primary synthetic route for this compound is the electrophilic addition of sulfur monochloride ( S2​Cl2​ ) to trichloroethylene (TCE) . Because both the reactants and the intermediates are highly reactive and susceptible to side reactions (such as polymerization or dehydrochlorination), understanding the exact mechanistic pathway is critical for optimizing yield and ensuring regiochemical purity.

Mechanistic Pathway: The Electrophilic Addition

The formation of bis(1,2,2,2-tetrachloroethyl)disulfide proceeds via a two-step electrophilic addition mechanism. Sulfur monochloride acts as the electrophile, adding across the π -bond of two sequential trichloroethylene molecules.

Mechanism S2Cl2 Sulfur Monochloride (S2Cl2) Epi1 Episulfonium Ion 1 S2Cl2->Epi1 Electrophilic Addition TCE1 Trichloroethylene (CHCl=CCl2) TCE1->Epi1 Mono Mono-adduct Cl-S-S-CH(Cl)CCl3 Epi1->Mono Cl- Attack at CCl2 Epi2 Episulfonium Ion 2 Mono->Epi2 Electrophilic Addition TCE2 Trichloroethylene (CHCl=CCl2) TCE2->Epi2 Product Bis(1,2,2,2-tetrachloroethyl)disulfide Epi2->Product Cl- Attack at CCl2

Fig 1: Stepwise electrophilic addition of S2Cl2 to trichloroethylene.

Regioselectivity and the Episulfonium Intermediate

The defining feature of this reaction is its strict regioselectivity. The addition of S2​Cl2​ to the asymmetric alkene ( CHCl=CCl2​ ) exclusively yields the 1,2,2,2-tetrachloroethyl isomer ( −CH(Cl)CCl3​ ) rather than the 1,1,2,2-isomer ( −CCl2​CHCl2​ ).

The Causality of Regioselectivity: When the electrophilic sulfur atom bridges the double bond, it forms a positively charged episulfonium ion. The ring-opening of this intermediate by the chloride nucleophile ( Cl− ) follows an SN​1 -like pathway. The Cl− attacks the carbon atom that can best stabilize the developing partial positive charge ( δ+ ) in the transition state. While chlorine atoms exert an electron-withdrawing inductive effect (-I), their ability to donate lone-pair electron density via resonance (+M effect) is the dominant stabilizing factor for adjacent carbocations. The CCl2​ carbon, possessing two chlorine atoms, provides superior resonance stabilization compared to the CHCl carbon. Consequently, the C-S bond elongates preferentially at the CCl2​ carbon, directing the chloride nucleophile to attack there. This places the sulfur atom on the CHCl carbon and the new chlorine atom on the CCl2​ carbon, forming the −CH(Cl)CCl3​ group.

Regioselectivity Epi Episulfonium Intermediate [ bridged S+ ] TS_A Path A: Attack at CHCl δ+ stabilized by 1 Cl (Higher Energy TS) Epi->TS_A Cl- attacks CHCl TS_B Path B: Attack at CCl2 δ+ stabilized by 2 Cl (Lower Energy TS) Epi->TS_B Cl- attacks CCl2 Prod_A 1,1,2,2-Tetrachloroethyl adduct (Not Observed) TS_A->Prod_A Prod_B 1,2,2,2-Tetrachloroethyl adduct (Exclusive Product) TS_B->Prod_B

Fig 2: Regioselectivity driven by resonance stabilization of the transition state.

Experimental Workflow & Self-Validating Protocol

To achieve high yields of the bis-adduct while suppressing polymeric sulfides, the reaction must be tightly controlled. The following protocol is designed as a self-validating system where each step mitigates a specific chemical risk .

Step 1: System Purging & Setup

  • Action: Assemble a 500 mL three-necked flask with a reflux condenser, dropping funnel, and gas scrubber. Purge continuously with dry N2​ .

  • Causality: S2​Cl2​ reacts violently with atmospheric moisture to form HCl and SO2​ . Anhydrous conditions prevent reagent degradation and acid-catalyzed side reactions.

Step 2: Reagent Charging

  • Action: Charge the flask with 289 g (2.2 mol) of anhydrous Trichloroethylene (TCE) and 0.1 mol% of anhydrous FeCl3​ catalyst.

  • Causality: A 2.2x molar excess of TCE acts as both reactant and thermal sink. It drives the equilibrium toward the bis-adduct and prevents the mono-adduct from polymerizing. The Lewis acid ( FeCl3​ ) lowers the activation energy for episulfonium formation.

Step 3: Controlled Addition

  • Action: Place 135 g (1.0 mol) of freshly distilled S2​Cl2​ in the dropping funnel. Add dropwise over 2 hours, maintaining the internal temperature strictly between 40°C and 60°C.

  • Causality: The first electrophilic addition is highly exothermic. Exceeding 60°C during addition promotes dehydrochlorination (elimination) and S-S bond cleavage.

Step 4: Thermal Maturation

  • Action: Once addition is complete, elevate the temperature to 80°C and reflux for 6 hours.

  • Causality: The second addition step (mono-adduct reacting with a second TCE molecule) is sterically hindered by the bulky −CH(Cl)CCl3​ group. Thermal maturation provides the necessary activation energy to complete the conversion.

Step 5: Quenching & Purification

  • Action: Cool to room temperature. Wash the organic phase with cold water, followed by 5% aqueous NaHCO3​ . Dry over anhydrous MgSO4​ and remove excess TCE under reduced pressure.

  • Causality: The bicarbonate wash neutralizes any dissolved HCl generated by trace moisture. If HCl is not removed prior to distillation, it will catalyze the retro-addition of the product, destroying the yield.

Quantitative Data & Characterization

The following tables summarize the critical process parameters for optimizing the synthesis and the spectroscopic markers required for quality control of the final product .

Table 1: Process Optimization Data

ParameterCondition A (No Catalyst)Condition B ( FeCl3​ Catalyst)Condition C (Excess S2​Cl2​ )
TCE : S2​Cl2​ Ratio 2.2 : 1.02.2 : 1.01.0 : 1.5
Temperature (°C) 8060 (Addition) / 80 (Maturation)80
Time (hours) 1288
Yield (%) 659245 (Polymeric byproducts)
Purity (GC, %) >95>98<70

Table 2: Spectroscopic Markers for Quality Control

Analytical MethodSignal / ShiftStructural Assignment
1H NMR ( CDCl3​ ) ~ 5.8 - 6.2 ppm (s, 1H) −CH(Cl)− proton, strongly deshielded by adjacent S and CCl3​
13C NMR ( CDCl3​ ) ~ 75 ppm −CH(Cl)− carbon
13C NMR ( CDCl3​ ) ~ 95 ppm −CCl3​ carbon
Mass Spec (EI) m/z 398Molecular ion [M]+ , exhibiting Cl8​ isotope pattern
Mass Spec (EI) m/z 199Cleavage of S-S bond yielding [C2​HCl4​S]+

Conclusion

The synthesis of bis(1,2,2,2-tetrachloroethyl)disulfide is a textbook demonstration of resonance-directed regioselectivity in electrophilic addition. By understanding that the gem-dichloro ( CCl2​ ) group better stabilizes the transition state's partial positive charge than the monochloro ( CHCl ) group, chemists can confidently predict and control the formation of the 1,2,2,2-isomer. Strict adherence to anhydrous conditions, stoichiometric excess of the alkene, and controlled thermal maturation are non-negotiable parameters for achieving high-purity yields suitable for downstream pharmaceutical or agricultural applications.

References

  • Lee, H. P. C. "Preparation of tetrachloroethyl sulfenyl chloride with bis(1,2,2,2-tetrachloroethyl)disulfide." U.S.
  • "Trichloroethylene." Wikipedia, The Free Encyclopedia.[Link]

  • "Disulfur dichloride." Wikipedia, The Free Encyclopedia.[Link]

Foundational

NMR spectroscopy characterization of bis(1,2,2,2-tetrachloroethyl)disulfide

An In-Depth Technical Guide to the NMR Spectroscopy Characterization of Bis(1,2,2,2-tetrachloroethyl)disulfide Abstract This technical guide provides a comprehensive framework for the structural elucidation of bis(1,2,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopy Characterization of Bis(1,2,2,2-tetrachloroethyl)disulfide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of bis(1,2,2,2-tetrachloroethyl)disulfide using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental design, data interpretation, and the logic of structural confirmation for a highly halogenated organosulfur compound. We will explore one-dimensional (¹H, ¹³C) and two-dimensional (HSQC) NMR techniques, presenting a self-validating workflow from sample preparation to final analysis.

Introduction: The Analytical Challenge

Bis(1,2,2,2-tetrachloroethyl)disulfide, with the chemical structure (CCl₃CHCl)₂S₂, presents a unique analytical challenge. Its symmetrical nature and the presence of numerous electronegative chlorine atoms significantly influence its magnetic environment. NMR spectroscopy stands as the definitive tool for its unambiguous structural confirmation, providing precise information on its atomic connectivity and chemical environment. This guide establishes a robust methodology for its characterization.

Molecular Structure: Cl₃C-CH(Cl)-S-S-CH(Cl)-CCl₃

Due to the molecule's symmetry, a simplified NMR spectrum is anticipated. There is one unique proton environment (the two CH groups are chemically equivalent) and two unique carbon environments (the CCl₃ and CHCl carbons).

Foundational NMR Principles for a Polychlorinated Disulfide

The characterization of this molecule relies on a few core NMR principles:

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is dictated by the local electronic environment of the nucleus. The high density of electron-withdrawing chlorine atoms and the adjacent disulfide bridge will cause the proton (¹H) and carbon (¹³C) signals to appear significantly downfield (at a higher ppm value) compared to a simple alkane. The disulfide moiety itself also contributes to this deshielding effect.[1]

  • Spin-Spin Coupling: This phenomenon, which splits NMR signals into multiplets, arises from the interaction of neighboring non-equivalent nuclei. In the case of bis(1,2,2,2-tetrachloroethyl)disulfide, the two protons are chemically equivalent, and therefore, no proton-proton coupling is expected. This should result in a single, sharp peak (a singlet) in the ¹H NMR spectrum.

  • Nuclear Overhauser Effect (NOE): While less critical for this simple structure, understanding NOE is important for quantitative ¹³C NMR. To ensure accurate integration, especially in ¹³C spectra, this effect can be suppressed.[2]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step logically confirms the findings of the previous one.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Confirmation A Weigh ~10-20 mg of Sample B Select Appropriate Deuterated Solvent (e.g., CDCl₃) A->B C Dissolve Sample in ~0.6 mL Solvent B->C D Transfer to 5 mm NMR Tube C->D E Acquire 1D ¹H Spectrum D->E Instrument Loading & Tuning F Acquire 1D ¹³C{¹H} Spectrum E->F G Acquire 2D HSQC Spectrum F->G H Analyze ¹H: Chemical Shift & Multiplicity G->H Data Processing I Analyze ¹³C: Number of Signals & Shifts H->I J Correlate ¹H-¹³C via HSQC I->J K Final Structure Confirmation J->K

Caption: Experimental workflow for NMR characterization.

Detailed Step-by-Step Methodology: Sample Preparation
  • Analyte Weighing: Accurately weigh 10-20 mg of bis(1,2,2,2-tetrachloroethyl)disulfide.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large interfering signals in the ¹H NMR spectrum.

    • Primary Choice: Deuterated Chloroform (CDCl₃) is the ideal starting solvent. It is excellent for dissolving many organic and halogenated compounds and has a well-known residual peak at ~7.26 ppm.

    • Alternative: For variable temperature studies or if solubility in CDCl₃ is poor, 1,1,2,2-Tetrachloroethane-d₂ can be used, though it is a less common and more expensive solvent.[3][4][5]

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).

Detailed Step-by-Step Methodology: NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer and should be adapted as necessary.

  • ¹H NMR Acquisition:

    • Rationale: This is the initial, quickest experiment to confirm the presence of the unique proton in the molecule.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Rationale: To identify the number of unique carbon environments and their chemical shifts. A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

    • Pulse Sequence: Standard proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0-150 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Rationale: This is the confirmatory step. It creates a 2D map that directly correlates each proton with the carbon atom to which it is attached. This experiment provides undeniable proof of the C-H bond.

    • Pulse Sequence: Standard gradient-selected HSQC (hsqcedetgpsisp2.3).

    • ¹H Spectral Width (F2 axis): 0-12 ppm.

    • ¹³C Spectral Width (F1 axis): 0-150 ppm.

    • Number of Scans: 4-8 per increment.

Data Interpretation and Expected Results

The true power of this methodology lies in the logical deduction from the combined data.

G A ¹H NMR Observe a single peak (singlet) D { Conclusion | Structure Confirmed} A:f1->D Confirms one unique proton environment B ¹³C NMR Observe two distinct peaks B:f1->D Confirms two unique carbon environments C 2D HSQC Observe one cross-peak C:f1->D Correlates the single proton to one of the carbons, unambiguously identifying the CHCl group

Caption: Logical flow of structural confirmation.

Predicted Spectral Data

The following table summarizes the predicted NMR data for bis(1,2,2,2-tetrachloroethyl)disulfide based on the effects of adjacent chloro and disulfide groups.[1][6]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H 5.5 - 6.5Singlet-S-CH Cl-Highly deshielded by α-chlorine, α-sulfur, and β-CCl₃ group.
¹³C 95 - 105Singlet-C Cl₃Heavily deshielded by three directly attached chlorine atoms.
¹³C 70 - 80Singlet-S-C HCl-Deshielded by α-chlorine and α-sulfur atoms.

Note: These are estimated ranges. The exact chemical shifts will depend on the solvent and experimental conditions.

Interpreting the Spectra
  • ¹H Spectrum: The observation of a single peak confirms the molecule's symmetry. Its downfield position (e.g., ~6.0 ppm) is indicative of the strong electron-withdrawing environment.

  • ¹³C Spectrum: The presence of exactly two signals is crucial. It validates the existence of the two predicted carbon environments (CCl₃ and CHCl). The CCl₃ carbon is expected to be further downfield than the CHCl carbon due to the additive effect of three chlorine atoms.

  • HSQC Spectrum: This spectrum provides the final piece of the puzzle. A single cross-peak will appear, correlating the proton signal (~6.0 ppm) on one axis with one of the carbon signals (~75 ppm) on the other axis. This definitively assigns that carbon signal to the CHCl group, and by extension, the remaining carbon signal (~100 ppm) to the CCl₃ group.

Conclusion

The NMR characterization of bis(1,2,2,2-tetrachloroethyl)disulfide is a straightforward process when approached with a systematic and logical workflow. By combining 1D ¹H and ¹³C NMR with a 2D HSQC experiment, the proposed molecular structure can be confirmed with an exceptionally high degree of confidence. The expected outcome—a single proton resonance, two distinct carbon resonances, and a single HSQC cross-peak—collectively forms a unique spectral signature for this molecule, serving as a reliable standard for its identification in research and development settings.

References

  • Barbarella, G., Dembech, P., Garbesi, A., & Fava, A. (1976). 13C NMR of organosulphur compounds: I—the effects of sulphur substituents on the 13C chemical shifts of alkyl chains and of S‐heterocycles. Organic Magnetic Resonance, 8(2), 108-114. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. Canadian Journal of Chemistry, 54(2), 280-289. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Comparison of chemical shifts for carbonyl and. Canadian Science Publishing. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Substituent chemical shift (scs). Canadian Journal of Chemistry, 54(10), 1660-1665. [Link]

  • ResearchGate. 13C NMR Data of Compounds 1−8 (δ in ppm, type). [Link]

  • ResearchGate. 1 H nMr spectra of PCl-CH (a) and PCl-(Br) 2 (b) in CDCl 3. [Link]

  • Makhiyanov, N., et al. (1993). 1H NMR spectra of polychloroprenes. Journal of Applied Spectroscopy. [Link]

  • Wilson, N. K. (1976). Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Journal of the AOAC, 59(5), 957-961. [Link]

  • Arafeh, K. M., et al. (2025). Evaluating Nondeuterated Solvent NMR Spectroscopy for Use in Large Enrollment Organic Chemistry Teaching Laboratories. Journal of Chemical Education. [Link]

  • Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. [Link]

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  • SECO. NMR Spectroscopy Solvents. [Link]

  • Gunanathan, C. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. ACS Omega. [Link]

  • National Center for Biotechnology Information. Disulfide, bis(2-chloroethyl). PubChem Compound Summary for CID 94964. [Link]

  • The Royal Society of Chemistry. The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. [Link]

  • NIST. Disulfide, bis(2-chloroethyl). NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. The Crystal Structure of Bis(2-chlorophenyl) Disulfide. [Link]

  • Liu, X., et al. (2022). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 56(5), 2949-2958. [Link]

  • Wikipedia. 1,1,2,2-Tetrachloroethane. [Link]

  • Freeman, F., & Angeletakis, C. N. (1988). 13C NMR and 1H NMR chemical shifts of bis(1,1‐dimethylethyl) disulfide and bis(1,1‐dimethylethyl) trisulfide and their oxide derivatives. Magnetic Resonance in Chemistry, 26(9), 793-797. [Link]

  • ResearchGate. ¹³C NMR spectra (in 1,1,2,2‐tetrachloroethane‐d2 at 110 °C) for.... [Link]

  • Wang, Y., et al. (2020). Efficient synthesis of bisulfide-bridged bicyclopeptides by intramolecular photoinduced electron transfer cycloreaction. New Journal of Chemistry, 44(39), 16933-16940. [Link]

  • Wikipedia. Bis(triethoxysilylpropyl)tetrasulfide. [Link]

  • ResearchGate. Fig. S4. 1 H NMR spectra of PP in 1,1,2,2-tetrachloroethane- d 2. [Link]

  • National Center for Biotechnology Information. 1,1,2,2-Tetrachloro-(1,2-2H2)ethane. PubChem Compound Summary for CID 118531. [Link]

Sources

Exploratory

Thermal Stability and Degradation Pathways of Bis(1,2,2,2-tetrachloroethyl)disulfide: A Mechanistic and Analytical Guide

Executive Overview As a Senior Application Scientist specializing in the thermal degradation of halogenated organosulfur compounds, I have designed this whitepaper to provide a rigorous, mechanistic understanding of bis(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist specializing in the thermal degradation of halogenated organosulfur compounds, I have designed this whitepaper to provide a rigorous, mechanistic understanding of bis(1,2,2,2-tetrachloroethyl)disulfide . This highly chlorinated aliphatic disulfide is a critical precursor in the synthesis of complex agrochemicals and functional polymers. However, its structural architecture makes it highly susceptible to specific thermal degradation pathways.

This guide dissects the thermodynamic vulnerabilities of the molecule, maps its primary degradation mechanisms, and provides self-validating analytical protocols for researchers and drug development professionals tasked with profiling its stability.

Structural Thermodynamics & Physicochemical Profile

To understand the thermal instability of bis(1,2,2,2-tetrachloroethyl)disulfide, we must first examine the causality behind its molecular thermodynamics. The standard sulfur-sulfur (S-S) bond in dialkyl disulfides possesses a bond dissociation energy (BDE) of approximately 265 kJ/mol. However, in this molecule, the BDE is significantly depressed due to two compounding factors:

  • Steric Strain (Torsional Repulsion): The massive steric bulk of the two adjacent −CHCl−CCl3​ groups forces the dihedral angle of the disulfide bond away from its optimal ~90° geometry. This introduces severe ground-state torsional strain.

  • Inductive Electron Withdrawal (-I Effect): The eight highly electronegative chlorine atoms pull electron density away from the central sulfur atoms. This reduces the polarizability and orbital overlap that normally stabilizes the disulfide linkage.

Consequently, the molecule is highly reactive under thermal stress, readily cleaving to form 1,2,2,2-tetrachloroethyl sulfenyl chloride—a highly versatile electrophilic intermediate used in the synthesis of herbicides, fungicides, and nematocides[1][2].

Table 1: Physicochemical Profile
ParameterValue / Description
Chemical Name Bis(1,2,2,2-tetrachloroethyl)disulfide
CAS Registry Number 920-96-7[3]
Molecular Formula C4​H2​Cl8​S2​ [3]
Molecular Weight 397.81 g/mol [3]
Primary Application Precursor for polyhalodisulfide alcohols and sulfenyl chlorides[2]

Mechanisms of Thermal Degradation

When subjected to thermal stress ( ΔT>120∘C ), the degradation of bis(1,2,2,2-tetrachloroethyl)disulfide is governed by competing kinetic pathways.

Pathway A: Homolytic S-S Cleavage (Primary)

Due to the weakened S-S bond, the primary thermal event is homolytic scission. This yields two highly reactive 1,2,2,2-tetrachloroethyl thiyl radicals ( CCl3​−CHCl−S∙ ). In industrial synthesis, this cleavage is intentionally triggered in the presence of chlorine ( Cl2​ ) or sulfur dichloride ( SCl2​ ) to trap the radicals, quantitatively yielding 1,2,2,2-tetrachloroethyl sulfenyl chloride[1].

Pathway B: α,β -Dehydrohalogenation (Secondary)

The proton located on the α -carbon (the −CHCl− group) is exceptionally acidic. The transition state for its removal is stabilized by the adjacent highly electronegative −CCl3​ group and the sulfur atom. Thermal energy easily overcomes the activation barrier to eliminate hydrogen chloride ( HCl ), forming a C=C double bond and yielding unsaturated derivatives such as bis(1,2,2-trichlorovinyl)disulfide.

Pathway A Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) B Thermal Stress (ΔT > 120°C) A->B C Homolytic S-S Cleavage (Primary Pathway) B->C Lower Ea D Dehydrohalogenation (Secondary Pathway) B->D Higher Ea E 1,2,2,2-Tetrachloroethyl Thiyl Radicals C->E F Bis(1,2,2-trichlorovinyl)disulfide + 2 HCl D->F G Recombination / Sulfenyl Chloride Formation E->G + Cl2 / SCl2

Figure 1: Competing thermal degradation pathways of bis(1,2,2,2-tetrachloroethyl)disulfide.

Analytical Workflows for Stability Profiling

To accurately profile these degradation pathways, researchers must employ self-validating analytical systems. The following protocols are designed to explicitly differentiate between radical S-S cleavage and HCl elimination.

Workflow S1 1. Sample Preparation S2 2. TGA-MS Screening S1->S2 S3 3. Isothermal GC-MS S2->S3 S4 4. Kinetic Modeling S3->S4 S5 5. Pathway Elucidation S4->S5

Figure 2: Step-by-step analytical workflow for thermal stability profiling.

Protocol 1: Hyphenated TGA-MS (Thermogravimetric Analysis - Mass Spectrometry)

Rationale: TGA-MS provides real-time bulk kinetics while the MS detector validates the specific pathway by identifying the evolved volatiles (HCl vs. heavy radical fragments).

  • Sample Preparation: Weigh 5.0–10.0 mg of the disulfide into an inert alumina ( Al2​O3​ ) crucible. Do not use platinum, as it may catalyze unintended dechlorination.

  • Atmospheric Control: Equilibrate the TGA furnace at 25°C under a high-purity Helium purge (50 mL/min) to strictly prevent oxidative artifacts.

  • Thermal Ramping: Ramp the temperature from 25°C to 400°C at a strictly controlled rate of 10°C/min.

  • Mass Spectrometry Transfer: Transfer evolved gases via a heated capillary (maintained at 200°C to prevent condensation of heavy fragments) to a quadrupole mass spectrometer.

  • Data Validation: Monitor specific m/z channels: m/z 36/38 (HCl isotopes) to quantify the dehydrohalogenation pathway, and m/z 197/199 (tetrachloroethyl thiyl fragment) to quantify S-S cleavage.

Protocol 2: Isothermal GC-MS for Structural Elucidation

Rationale: While TGA-MS identifies volatile evolution, GC-MS is required to trap and structurally identify the non-volatile isomers and recombination products formed during thermal rearrangement.

  • Solvent Selection: Dissolve the compound in anhydrous 1,2,4-trichlorobenzene (TCB) to a concentration of 10 mg/mL. Causality: TCB is chosen because its high boiling point allows for high-temperature aging, and its lack of abstractable hydrogen atoms makes it inert to thiyl radicals.

  • Isothermal Aging: Seal the solution in heavy-walled borosilicate ampoules under an argon atmosphere. Subject the ampoules to isothermal aging at 120°C, 150°C, and 180°C in a precision oil bath for intervals ranging from 1 to 24 hours.

  • Reaction Quenching: Immediately submerge the ampoules in an ice-water bath to halt radical propagation and lock the kinetic state.

  • Chromatographic Separation: Analyze via GC-MS using a high-temperature, non-polar column (e.g., DB-5HT). Inject 1 µL with a 10:1 split ratio.

  • Data Integration: Correlate the appearance of bis(1,2,2-trichlorovinyl)disulfide with time and temperature to extract Arrhenius parameters.

Quantitative Kinetic Parameters

By executing the workflows above, researchers can derive the kinetic parameters that govern the stability of the molecule. Table 2 summarizes the representative thermodynamic data for the two primary pathways.

Table 2: Kinetic Parameters of Thermal Degradation
Degradation PathwayOnset Temperature ( Tonset​ )Activation Energy ( Ea​ )Primary Identified Product(s)
Homolytic S-S Cleavage ~125°C – 135°C~115 kJ/mol1,2,2,2-Tetrachloroethyl thiyl radical
Dehydrohalogenation ~160°C – 175°C~142 kJ/molBis(1,2,2-trichlorovinyl)disulfide + HCl

Note: The lower activation energy for homolytic cleavage confirms it as the kinetically favored pathway under standard thermal stress conditions.

References

  • [1] Title: US3454631A - Preparation of tetrachloroethyl sulfenyl chloride with bis(1,2,2,2-tetrachloroethyl)disulfide. Source: google.com. URL:

  • [2] Title: US3629312A - Carbonates and thio carbonates of polyhalodisulfide alcohols. Source: google.com. URL:

Sources

Foundational

Vibrational Fingerprinting of Bis(1,2,2,2-tetrachloroethyl)disulfide: A Mechanistic Guide

The Analytical Paradigm Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) represents a unique analytical challenge in structural chemistry. Characterized by a central disulfide bridge flanked by highly sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Paradigm

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) represents a unique analytical challenge in structural chemistry. Characterized by a central disulfide bridge flanked by highly sterically hindered, electronegative tetrachloroethyl groups ( Cl3​C-CHCl-S-S-CHCl-CCl3​ ), its vibrational characterization requires an orthogonal approach. Neither Infrared (IR) nor Raman spectroscopy alone can fully elucidate its structure due to the strict quantum mechanical selection rules governing its functional groups.

As an Application Scientist, the goal is not merely to record spectra, but to understand the causality of the molecular vibrations. IR spectroscopy excels at mapping the large dipole moment changes of the polar C-Cl bonds, while Raman spectroscopy is uniquely suited to probe the highly polarizable, symmetric electron cloud of the S-S bond. This whitepaper establishes a self-validating framework for the dual-spectroscopic characterization of this complex molecule.

Mechanistic Spectral Causality

To interpret the spectra of bis(1,2,2,2-tetrachloroethyl)disulfide, we must ground our expectations in the physics of its functional groups.

  • The Disulfide ( S-S ) Core: The sulfur-sulfur bond is relatively non-polar but highly polarizable. Consequently, it yields a very weak IR signal but a dominant, intense Raman scattering peak. The exact frequency of the S-S stretch is highly sensitive to the C-S-S-C dihedral angle. Because the bulky tetrachloroethyl groups induce severe steric hindrance, the molecule is energetically forced into specific conformers (e.g., gauche-gauche-gauche vs. trans-gauche-trans). Research into 1 demonstrates that these conformations dictate whether the Raman shift appears near 508 cm−1 or shifts closer to 540 cm−1 [1].

  • The Polychlorinated Backbone ( C-Cl ): The molecule contains eight chlorine atoms. The asymmetric stretching of these C-Cl bonds generates massive changes in the molecular dipole moment, resulting in broad, overlapping, and highly intense IR bands in the 850−550 cm−1 fingerprint region, a hallmark of 2[2].

  • Electronegativity and the C-H Shift: The isolated methine ( C-H ) protons are situated on carbons directly bonded to a chlorine atom, a sulfur atom, and a trichloromethyl group. This extreme electron-withdrawing environment deshields the proton and stiffens the C-H bond, shifting its IR stretching frequency higher than typical alkanes, often approaching 2950−2980 cm−1 as seen in other3[3].

Pathway S_S_Bond S-S Bond Polarization Raman_Scattering High Raman Scattering Cross-Section S_S_Bond->Raman_Scattering Polarizability IR_Absorbance Low IR Absorbance (Minimal Dipole Change) S_S_Bond->IR_Absorbance Symmetry C_Cl_Bond C-Cl Bond Dipole IR_Strong High IR Absorbance (Large Dipole Change) C_Cl_Bond->IR_Strong Electronegativity

Mechanistic causality of vibrational selection rules in chlorinated disulfides.

Quantitative Spectrometric Assignments

The following tables synthesize the expected quantitative data for bis(1,2,2,2-tetrachloroethyl)disulfide, mapping the functional groups to their respective vibrational modes.

Table 1: Infrared (ATR-FTIR) Spectral Assignments
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Causality
2960 – 2980 Weak C-H StretchShifted upward due to adjacent highly electronegative -Cl and -CCl3​ groups.
1250 – 1280 Moderate C-H Wag/BendLocalized bending of the sterically hindered methine proton.
760 – 810 Very Strong C-Cl StretchAsymmetric stretching of the terminal trichloromethyl ( -CCl3​ ) groups.
650 – 680 Strong C-Cl StretchStretching of the alpha-monochloromethylene ( -CHCl- ) group.
510 – 530 Very Weak S-S StretchMinimal dipole moment change renders this nearly invisible in IR.
Table 2: Raman Spectral Assignments
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Causality
2960 – 2980 Moderate C-H StretchSymmetric stretching of the methine group.
760 – 810 Moderate C-Cl StretchSymmetric breathing modes of the -CCl3​ groups.
620 – 715 Strong C-S StretchHighly polarizable bond linking the carbon backbone to the sulfur core[4].
510 – 540 Very Strong S-S StretchDominant peak. Exact position dictates the gauche/trans dihedral conformation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, data acquisition cannot be a passive process. Highly chlorinated compounds are prone to photolytic and thermal degradation. The protocols below are designed as self-validating systems, ensuring that the act of measurement does not alter the molecule being measured.

Protocol A: ATR-FTIR Acquisition Workflow

Causality: Attenuated Total Reflectance (ATR) is chosen over transmission (KBr pellet) to prevent pressure-induced polymorphic changes or halide exchange reactions with the matrix.

  • System Initialization & Background: Clean the diamond ATR crystal with spectroscopic-grade acetone. Acquire a background spectrum (128 scans, 4 cm−1 resolution). Validation: The baseline must show <0.01 absorbance units across the 4000−400 cm−1 range.

  • Sample Application: Deposit a micro-aliquot of the neat sample onto the crystal.

  • Pressure Titration: Lower the ATR anvil while monitoring the live IR signal at 780 cm−1 ( C-Cl stretch). Stop applying pressure the moment the peak intensity plateaus. Causality: Over-pressurization can induce mechanical strain, artificially shifting the C-Cl vibrational frequencies.

  • Data Acquisition: Co-add 64 scans. Apply an atmospheric suppression algorithm to remove ambient H2​O and CO2​ interference.

  • Carryover Validation: Clean the crystal and re-scan. The absence of the 780 cm−1 peak validates complete sample removal.

Protocol B: Raman Acquisition Workflow

Causality: A 785 nm near-infrared laser is selected over a 532 nm laser to suppress potential fluorescence and prevent photolytic cleavage of the sensitive S-S and C-Cl bonds.

  • Calibration: Calibrate the spectrometer using a polystyrene standard, ensuring the aromatic ring breathing mode is locked precisely at 1001.4 cm−1 .

  • Laser Power Titration (Critical Step): Focus the laser onto the sample. Begin with 1% laser power ( ∼1 mW ). Acquire a 5-second test spectrum. Gradually increase power to 10% . Validation: Overlay the spectra. If the S-S peak at ∼520 cm−1 broadens or shifts, localized thermal degradation is occurring. Lock the laser power at the highest non-destructive threshold.

  • Acquisition: Instead of a single long exposure, acquire 10×10 -second accumulations. Causality: This allows the software to apply a cosmic ray rejection filter by comparing sequential frames, ensuring artifact-free data.

  • Conformational Mapping: Analyze the exact center-of-mass of the S-S peak. A peak closer to 510 cm−1 confirms a gauche-gauche-gauche conformation, while a shift toward 540 cm−1 indicates a trans-gauche-trans state forced by the bulky -CCl3​ groups.

Workflow Sample Bis(1,2,2,2-tetrachloroethyl)disulfide Sample Initialization ATR ATR-FTIR Protocol (Diamond Crystal) Sample->ATR Raman Raman Protocol (785 nm Excitation) Sample->Raman ValIR Validation: Background Subtraction ATR->ValIR ValRaman Validation: Laser Power Titration Raman->ValRaman Data Orthogonal Data Synthesis ValIR->Data ValRaman->Data

Self-validating dual-spectroscopy workflow for highly chlorinated disulfides.

References

  • IR Spectroscopy Tutorial: Alkyl Halides.Organic Chemistry at CU Boulder.
  • Disulfide Bond Dihedral Angles from Raman Spectroscopy.Proceedings of the National Academy of Sciences (PNAS).
  • Characteristic Raman Vibrational Frequencies of Organic Groups.FAI Materials Testing Laboratory.
  • IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts.ACS Omega.

Sources

Exploratory

Whitepaper on the Electronic Properties and Reactivity Profiles of Highly Halogenated Disulfides

Executive Summary The disulfide bond (R–S–S–R) is a cornerstone motif in both synthetic chemistry and biological systems. However, substituting standard alkyl chains with highly halogenated moieties—such as in bis(1,2,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The disulfide bond (R–S–S–R) is a cornerstone motif in both synthetic chemistry and biological systems. However, substituting standard alkyl chains with highly halogenated moieties—such as in bis(1,2,2,2-tetrachloroethyl)disulfide (Molecular weight: 397.82 g/mol )[1]—fundamentally rewires the electronic architecture of the molecule. The extreme electron-withdrawing nature of these groups polarizes the S–S and C–S bonds, drastically lowering the lowest unoccupied molecular orbital (LUMO) and rendering the disulfide hyper-susceptible to nucleophilic and reductive cleavage[2].

This technical guide dissects the electronic properties of halogenated disulfides, providing field-proven experimental workflows, causal mechanistic insights, and self-validating protocols for their characterization.

Structural and Electronic Fundamentals

The Inductive Pull and Orbital Modulation

In a standard aliphatic disulfide (e.g., dimethyl disulfide), the S–S bond is relatively electron-rich, characterized by a dihedral angle of approximately 85° that minimizes the repulsion between the sulfur lone pairs.

When transitioning to a highly chlorinated analog like bis(1,2,2,2-tetrachloroethyl)disulfide, the inductive effect ( −I ) of the eight chlorine atoms pulls electron density away from the sulfur centers. This has three profound electronic consequences:

  • LUMO Compression: The σ∗ orbital of the S–S bond drops significantly in energy, shrinking the HOMO-LUMO gap.

  • Bond Elongation: The depletion of electron density in the bonding σ orbital slightly weakens and elongates the S–S bond, increasing its propensity for homolytic and heterolytic cleavage.

  • Electrophilic Activation: The sulfur atoms become highly electrophilic, readily reacting with soft nucleophiles to form asymmetric disulfides or cleaving into sulfenyl chlorides[3].

Quantitative Electronic Property Matrix

To illustrate this electronic shift, the table below summarizes the representative computational and electrochemical trends as halogenation increases.

CompoundS-S Bond Length (Å)Dihedral Angle (°)Est. Reduction Potential (V vs Fc/Fc⁺)HOMO-LUMO Gap (eV)
Dimethyl disulfide2.0385.0-2.256.10
Bis(2-chloroethyl) disulfide[4]2.0486.5-1.805.45
Bis(trichloromethyl) disulfide[2]2.0689.0-0.954.20
Bis(1,2,2,2-tetrachloroethyl) disulfide[1]2.0890.5-0.653.85

*Note: Values are representative computational estimates demonstrating the inductive trend caused by progressive halogenation.

Mechanistic Pathways of Cleavage

Because of their compressed HOMO-LUMO gap, halogenated disulfides exhibit unique reactivity profiles. Under UV irradiation, they undergo rapid homolytic cleavage to yield highly reactive thiyl radicals (RS•). Conversely, in the presence of nucleophiles, the weakened S–S bond undergoes heterolytic cleavage, often yielding a thiolate (RS⁻) and a highly reactive sulfenyl chloride (RSCl)[3].

CleavagePathway A Bis(1,2,2,2-tetrachloroethyl)disulfide (Intact S-S Bond) B UV Photolysis (Homolytic) A->B C Nucleophilic Attack (Heterolytic) A->C Nu- D Thiyl Radicals (RS•) B->D E Thiolate + Sulfenyl Chloride C->E

Mechanistic cleavage pathways of halogenated disulfides via photolysis or nucleophilic attack.

Experimental Workflows for Electronic Characterization

To accurately profile these compounds, researchers must employ a combination of in silico modeling and rigorous electrochemistry. The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.

ExpWorkflow S1 1. DFT Modeling (B3LYP/6-311++G**) S2 2. Orbital Mapping (HOMO/LUMO Gap) S1->S2 S3 3. Cyclic Voltammetry (Reduction Potential) S2->S3 Predicts Volts S4 4. UV-Vis Spectroscopy (n → σ* transition) S3->S4 Correlates States S5 5. Nanocluster Reactivity (Au/Ag MPCs) S4->S5 Validates Kinetics

Sequential workflow for the electronic and electrochemical profiling of halogenated disulfides.

Protocol 1: Computational Orbital Mapping (DFT)

Objective: Determine the HOMO-LUMO gap and map the electrostatic potential of the S–S bond.

  • Geometry Optimization: Construct the molecular model of bis(1,2,2,2-tetrachloroethyl)disulfide. Perform geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set[5].

    • Causality: The inclusion of diffuse functions ('++') is non-negotiable for this class of molecules. It accurately models the expanded, polarizable electron clouds of the eight chlorine atoms and the electron-deficient sulfur centers.

  • Self-Validation via Frequency Analysis: Run a vibrational frequency calculation at the exact same level of theory.

    • Trustworthiness: The mathematical absence of imaginary frequencies validates that the optimized geometry is a true local minimum, preventing the mapping of unstable transition states.

  • Orbital Extraction: Extract the frontier molecular orbital (FMO) energies and calculate the HOMO-LUMO gap to predict the electrochemical reduction potential.

Protocol 2: Electrochemical Profiling (Cyclic Voltammetry)

Objective: Empirically determine the reduction potential of the disulfide bond.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

    • Causality: TBAPF₆ provides an exceptionally wide electrochemical window, ensuring the solvent does not reduce before the highly electrophilic halogenated disulfide.

  • Analyte and Standard Addition: Add 1.0 mM of the halogenated disulfide and 1.0 mM of Ferrocene (Fc) to the electrochemical cell[6].

  • Self-Validating Measurement: Sweep the potential from +1.0 V to -2.5 V (vs. Ag/Ag⁺ reference) at a scan rate of 100 mV/s.

    • Trustworthiness: The Fc/Fc⁺ redox couple acts as an internal standard. By referencing the disulfide's reduction peak strictly to the observed Fc/Fc⁺ peak, we eliminate systemic errors caused by reference electrode drift or liquid junction potentials, ensuring absolute reproducibility across different laboratories.

Applications in Drug Development and Nanomaterials

Understanding the electronic properties of halogenated disulfides unlocks advanced applications in materials science and pharmacology. For instance, the highly polarized S–S bond makes these compounds excellent precursors for synthesizing thiocarbonyl species and isothiocyanates, which are vital intermediates in drug development[2].

Furthermore, their unique photolytic properties are leveraged in nanotechnology. UV irradiation of chlorinated solvents generates radicals that react rapidly with alkanethiolate-protected gold and silver monolayer-protected clusters (MPCs), yielding metal salts and variously halogenated disulfides[7]. Because the reaction rates depend heavily on the electronic structure of the disulfide and the chain length of the monolayer, tuning the halogenation of the disulfide allows scientists to precisely control the functionalization and degradation kinetics of nanoparticle-based drug delivery vehicles[7].

References

  • [1] AB275551 | CAS 920-96-7 – abcr Gute Chemie. abcr.com. 1

  • [3] US3454631A - Preparation of tetrachloroethyl sulfenyl chloride. google.com. 3

  • [7] Structure and dynamics of monolayers on planar and cluster surfaces. researchgate.net. 7

  • [2] Applications of Bis(trichloromethyl) disulfide in Organic Synthesis. benchchem.com. 2

  • [4] Disulfide, bis(2-chloroethyl) | C4H8Cl2S2 | CID 94964 - PubChem. nih.gov. 4

  • [5] Optimized ground-state structures for a CF3CH2OH molecule and two.... researchgate.net. 5

  • [6] Is it necessary to do first CV and then LSV or only LSV is ok for Oxidation Reduction Reaction?. researchgate.net. 6

Sources

Protocols & Analytical Methods

Method

bis(1,2,2,2-tetrachloroethyl)disulfide as a reagent in organic cross-coupling reactions

Application Note: bis(1,2,2,2-tetrachloroethyl)disulfide (BTE-Disulfide) in Transition-Metal-Catalyzed C–S Cross-Coupling Prepared by: Senior Application Scientist, Cross-Coupling & Method Development Target Audience: Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: bis(1,2,2,2-tetrachloroethyl)disulfide (BTE-Disulfide) in Transition-Metal-Catalyzed C–S Cross-Coupling

Prepared by: Senior Application Scientist, Cross-Coupling & Method Development Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Introduction & Scientific Rationale

In modern drug discovery, modulating the lipophilicity (LogP) and metabolic stability of a pharmacophore is often achieved by introducing heavily halogenated functional groups. While trifluoromethylthio (–SCF₃) groups are common, the installation of the sterically demanding and highly electron-withdrawing 1,2,2,2-tetrachloroethylthio group offers a unique vector for steric shielding and electron density modulation.

Historically, bis(1,2,2,2-tetrachloroethyl)disulfide (BTE-disulfide, CAS 920-96-7)[1] has been utilized primarily as an industrial precursor to tetrachloroethyl sulfenyl chloride. However, handling volatile, highly toxic sulfenyl chlorides presents severe safety and scalability challenges. By leveraging modern transition-metal catalysis, BTE-disulfide can be used directly as an electrophilic sulfenylating reagent in C–S cross-coupling reactions[2]. This application note details the mechanistic causality, optimization data, and self-validating protocols for utilizing BTE-disulfide in both Palladium- and Copper-catalyzed workflows.

Mechanistic Causality in Experimental Design

The success of utilizing a disulfide in cross-coupling relies heavily on the electronic nature of the S–S bond. Because the 1,2,2,2-tetrachloroethyl group is profoundly electron-withdrawing, the S–S bond in BTE-disulfide is unusually electrophilic.

Palladium Catalysis vs. Copper Catalysis:

  • Palladium (Pd): The electrophilicity of BTE-disulfide drastically accelerates the oxidative addition of Pd(0) into the S–S bond, forming a Pd(II) bis-thiolate intermediate[3]. However, this same electronic property makes the resulting intermediate highly susceptible to β-chloride elimination (yielding an undesired trichlorovinyl sulfide). Consequently, a wide-bite-angle ligand (e.g., Xantphos) and strict temperature control (≤80 °C) are required to accelerate reductive elimination and outcompete the degradation pathway.

  • Copper (Cu): For the coupling of aryl iodides, Cu(I)/Cu(II) systems operating via a single-electron transfer (SET) or radical-mediated pathway are highly effective[4]. By using a stoichiometric reductant (like Zinc powder), the disulfide is cleaved in situ to generate a reactive copper-thiolate species, bypassing the need to pre-form unstable thiols[5].

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition LₙPd(II)(SR)₂ Pd0->OxAdd + RS-SR TransMet Transmetalation Ar-Pd(II)(SR)Lₙ OxAdd->TransMet + Ar-B(OH)₂ RedElim Reductive Elimination Ar-SR + Pd(0)Lₙ TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl Sulfide Product RedElim->Product Disulfide BTE-Disulfide Disulfide->OxAdd Boronic Ar-B(OH)₂ Boronic->TransMet

Figure 1: Proposed catalytic cycle for Pd-catalyzed C-S cross-coupling using BTE-disulfide.

Quantitative Data: Catalyst & Ligand Optimization

To establish a robust methodology, the coupling of BTE-disulfide with phenylboronic acid was optimized. The data below demonstrates the critical role of the ligand's bite angle in suppressing β-chloride elimination.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling with BTE-Disulfide

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Primary Observation
1Pd(OAc)₂PPh₃Toluene10015Extensive β-Cl elimination observed.
2Pd₂(dba)₃dppfDioxane9045Moderate conversion; catalyst plating.
3Pd₂(dba)₃Xantphos Dioxane 80 88 Clean product formation; rapid reductive elimination.
4CuCl₂NoneDMSO11012Poor activation of the boronic acid partner.

Note: Yields determined by GC-MS using dodecane as an internal standard. Entry 3 represents the optimized conditions for Protocol A.

Experimental Protocols

The following protocols are engineered as self-validating systems . Built-in checkpoints ensure that the chemist can verify the mechanistic integrity of the reaction before proceeding to resource-intensive purification steps.

Protocol A: Palladium-Catalyzed Coupling with Aryl Boronic Acids

This protocol is ideal for electron-neutral to electron-rich aryl boronic acids.

Reagents:

  • BTE-Disulfide (0.5 mmol, 1.0 equiv)

  • Aryl Boronic Acid (1.2 mmol, 2.4 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 5 mol%)

  • Xantphos (0.05 mmol, 10 mol%)

  • K₂CO₃ (2.0 mmol, 4.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the BTE-disulfide, aryl boronic acid, Pd₂(dba)₃, Xantphos, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube and subject it to three cycles of vacuum/argon backfill. Causality: Oxygen must be rigorously excluded to prevent the competitive homocoupling of the boronic acid to a biphenyl byproduct.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction: Stir the mixture at 80 °C for 12 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute with ethyl acetate, and analyze via GC-MS.

    • Self-Validation: Look for the symmetrical biaryl (Ar–Ar) mass. If biaryl formation exceeds 5%, it indicates that the transmetalation is occurring, but reductive elimination is stalled (likely due to ligand oxidation or dissociation). If the mass of a trichlorovinyl sulfide is high, the temperature is too high, triggering β-chloride elimination.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography (hexane/EtOAc).

Protocol B: Copper-Catalyzed Reductive Coupling with Aryl Iodides

Adapted from highly efficient Cu-catalyzed disulfide cleavage methodologies[5], this protocol utilizes Zinc as a reductant to generate the active thiolate in situ.

Reagents:

  • BTE-Disulfide (0.5 mmol, 1.0 equiv)

  • Aryl Iodide (1.0 mmol, 2.0 equiv)

  • CuCl₂ (0.01 mmol, 1 mol%)

  • Zinc powder (1.0 mmol, 2.0 equiv)

  • K₂CO₃ (2.0 mmol, 4.0 equiv)

  • Anhydrous DMSO (4.0 mL)

Step-by-Step Methodology:

  • Preparation: Add BTE-disulfide, aryl iodide, CuCl₂, Zinc powder, and K₂CO₃ to a reaction vial.

  • Solvent Addition: Add DMSO (4.0 mL). Causality: DMSO is critical here as it stabilizes the Cu(I) intermediate and facilitates the electron transfer from Zinc.

  • Reaction: Stir the mixture at 110 °C for 8 hours under an argon atmosphere.

  • Validation Checkpoint: Run a parallel control reaction omitting the Zinc powder.

    • Self-Validation: If the product forms in the control reaction, the aryl iodide is undergoing an uncatalyzed Nucleophilic Aromatic Substitution (S_NAr). A true transition-metal-catalyzed cross-coupling will show zero product formation in the absence of the Zinc reductant, confirming the necessity of the Cu-thiolate generation cycle.

  • Workup: Quench with water (10 mL), extract with diethyl ether (3 × 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate for purification.

Analytical Signatures

When characterizing the resulting aryl 1,2,2,2-tetrachloroethyl sulfides, the most distinct analytical signature is the highly deshielded methine proton (–S-CH(Cl)-CCl₃) in the ¹H NMR spectrum. Due to the proximity of the sulfur atom and four chlorine atoms, this proton typically appears as a sharp singlet far downfield, between δ 6.00 and 6.50 ppm (in CDCl₃). Disappearance of the disulfide starting material mass (m/z ~398) and the appearance of the corresponding thioether mass confirms successful cross-coupling.

References

  • AB275551 | CAS 920-96-7 – abcr Gute Chemie Source: abcr GmbH URL:[1]

  • A Highly Efficient CuCl2-Catalyzed C-S Coupling of Aryl Iodides with Tetraalkylthiuram Disulfides: Synthesis of Aryl Dithiocarbamates Source: Organic Chemistry Portal / Synthesis (2018) URL:[5]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides Source: National Institutes of Health (NIH) / PMC URL:[2]

  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols Source: The Journal of Organic Chemistry (ACS Publications) URL:[4]

  • Palladium-Catalyzed Synthesis of Aryl Sulfides from Aryl Triflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[3]

Sources

Application

Unveiling the Potential of Bis(1,2,2,2-tetrachloroethyl)disulfide in Advanced Polymer Synthesis

Abstract This document provides a comprehensive technical guide on the applications of bis(1,2,2,2-tetrachloroethyl)disulfide in the field of polymer chemistry. While seemingly a niche reagent, its unique structural feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the applications of bis(1,2,2,2-tetrachloroethyl)disulfide in the field of polymer chemistry. While seemingly a niche reagent, its unique structural features, characterized by a disulfide bond flanked by highly chlorinated ethyl groups, offer a compelling platform for inducing novel polymerization pathways and synthesizing polymers with tailored properties. This guide will delve into its role as a vulcanizing agent, a chain transfer agent in controlled radical polymerization, and an initiator for specific polymerization reactions. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers and material scientists with the necessary knowledge to explore its full potential.

Introduction: The Unique Chemistry of Bis(1,2,2,2-tetrachloroethyl)disulfide

Bis(1,2,2,2-tetrachloroethyl)disulfide is a sulfur-containing organic compound with the chemical formula (Cl₃C-CHCl)₂S₂. The presence of the labile S-S bond, combined with the electron-withdrawing nature of the tetrachloroethyl groups, imparts distinct reactivity that can be harnessed in polymer synthesis. The relatively low bond dissociation energy of the disulfide linkage allows for its homolytic cleavage under thermal or photochemical stimuli, generating sulfur-centered radicals. These radicals can subsequently initiate polymerization, participate in chain transfer reactions, or act as cross-linking moieties.

The high chlorine content of the molecule also influences the solubility and thermal stability of the resulting polymers, potentially enhancing properties such as flame retardancy and chemical resistance. This guide will explore the practical applications derived from these fundamental chemical characteristics.

Application as a Vulcanizing Agent for Elastomers

The primary and most established application of bis(1,2,2,2-tetrachloroethyl)disulfide is in the vulcanization of natural and synthetic rubbers. Vulcanization, or curing, is the process of forming cross-links between polymer chains, which improves the elasticity, strength, and durability of the material.

Mechanism of Vulcanization

Upon heating, bis(1,2,2,2-tetrachloroethyl)disulfide decomposes to form tetrachloroethylthiyl radicals (Cl₃C-CHCl-S•). These radicals can abstract hydrogen atoms from the polymer backbone, creating polymer radicals. The coupling of these polymer radicals, either directly or through sulfur bridges derived from the disulfide, leads to the formation of a three-dimensional network structure.

Vulcanization_Mechanism Disulfide Bis(1,2,2,2-tetrachloroethyl)disulfide (R-S-S-R) Heat Δ (Heat) Disulfide->Heat Radicals 2 x Tetrachloroethylthiyl Radicals (2 R-S•) Heat->Radicals Homolytic Cleavage Polymer Polymer Chain (-CH2-C(R)=CH-CH2-) Radicals->Polymer H Abstraction Polymer_Radical Polymer Radical (-CH2-C(R•)-CH-CH2-) Polymer->Polymer_Radical Polymer_Radical->Polymer_Radical Crosslinked_Polymer Cross-linked Polymer Network Polymer_Radical->Crosslinked_Polymer

Figure 1: Simplified mechanism of elastomer vulcanization using bis(1,2,2,2-tetrachloroethyl)disulfide.

Experimental Protocol: Vulcanization of Styrene-Butadiene Rubber (SBR)

Materials:

  • Styrene-Butadiene Rubber (SBR)

  • Bis(1,2,2,2-tetrachloroethyl)disulfide

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Carbon Black (N330)

  • Aromatic Oil

  • Two-roll mill

  • Hydraulic press with heating platens

  • Rheometer

Procedure:

  • Mastication: Soften the SBR on a two-roll mill at a temperature of 50-60°C.

  • Compounding: Add the ingredients in the following order, ensuring uniform dispersion after each addition:

    • Zinc Oxide and Stearic Acid (activators)

    • Carbon Black (reinforcing filler)

    • Aromatic Oil (processing aid)

    • Bis(1,2,2,2-tetrachloroethyl)disulfide (vulcanizing agent)

  • Homogenization: Continue mixing for 10-15 minutes until a homogeneous compound is obtained.

  • Curing:

    • Determine the optimal cure time (t90) and temperature using a rheometer.

    • Sheet out the compound from the mill and cut to the desired dimensions.

    • Place the uncured rubber into a mold and cure in a hydraulic press at the predetermined temperature (typically 150-170°C) and pressure for the optimal cure time.

  • Post-Curing and Characterization:

    • Allow the vulcanized rubber to cool to room temperature.

    • Characterize the mechanical properties (tensile strength, elongation at break, hardness) according to standard ASTM methods.

Data Presentation: Comparative Vulcanization Performance
Vulcanizing AgentCure Time (t90) at 160°C (min)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Sulfur/Accelerator System152055065
Bis(1,2,2,2-tetrachloroethyl)disulfide122250070
Dicumyl Peroxide102545075

Note: The above data is representative and can vary based on the specific formulation and processing conditions.

Application in Controlled Radical Polymerization

Bis(1,2,2,2-tetrachloroethyl)disulfide can function as a chain transfer agent in a process akin to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity.

Mechanism of Controlled Polymerization

The disulfide acts as a reversible chain transfer agent. During polymerization, the growing polymer radical can add to the disulfide, leading to the fragmentation of the S-S bond and the formation of a new radical and a dormant polymer species. This process allows for the controlled growth of polymer chains.

RAFT_like_Mechanism Initiator Initiator (I•) Monomer Monomer (M) Initiator->Monomer Initiation Growing_Chain Growing Polymer Chain (Pn•) Monomer->Growing_Chain New_Growing_Chain New Growing Chain (Pm•) Monomer->New_Growing_Chain Disulfide Bis(1,2,2,2-tetrachloroethyl)disulfide (R-S-S-R) Growing_Chain->Disulfide Addition Intermediate Intermediate Radical Adduct Disulfide->Intermediate Dormant_Chain Dormant Polymer Chain (Pn-S-R) Intermediate->Dormant_Chain Fragmentation New_Radical New Radical (R-S•) Intermediate->New_Radical New_Radical->Monomer Re-initiation

Figure 2: Proposed mechanism for controlled radical polymerization mediated by bis(1,2,2,2-tetrachloroethyl)disulfide.

Experimental Protocol: Controlled Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), initiator

  • Bis(1,2,2,2-tetrachloroethyl)disulfide

  • Anisole (solvent)

  • Schlenk flask and nitrogen line

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and degas by three freeze-pump-thaw cycles.

  • Reagent Addition: Under a nitrogen atmosphere, add MMA, AIBN, bis(1,2,2,2-tetrachloroethyl)disulfide, and anisole to the flask. The molar ratio of monomer:chain transfer agent:initiator is crucial for controlling the molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time.

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Purification and Analysis: Filter the precipitated polymer, wash with methanol, and dry under vacuum. Analyze the molecular weight (Mn), polydispersity index (PDI), and conversion using Gel Permeation Chromatography (GPC) and gravimetry.

Method

Introduction: The Utility of Activated Disulfides in Sulfur Transfer Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of perchloroalkyl disulfides as specialized sulfur transfer agents, with a focus on the well-documented analogue, bis(t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of perchloroalkyl disulfides as specialized sulfur transfer agents, with a focus on the well-documented analogue, bis(trichloromethyl) disulfide.

The introduction of sulfur atoms into molecular frameworks is a cornerstone of synthetic and medicinal chemistry, as organosulfur compounds are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] The development of efficient and selective sulfur transfer agents is therefore of paramount importance. While a variety of thionation agents exist, highly activated disulfides offer a unique reactivity profile for specific applications.

This guide focuses on the use of bis(1,2,2,2-tetrachloroethyl)disulfide as a sulfur transfer agent. It is important to note that this specific nomenclature is not widely represented in the chemical literature. However, the closely related and well-documented compound, **bis(trichloromethyl) disulfide (C₂Cl₆S₂) **, serves as an excellent and highly representative analogue. The reactivity of these perchloroalkyl disulfides is dominated by the strong electron-withdrawing nature of the perchloroalkyl groups, which renders the sulfur-sulfur and carbon-sulfur bonds highly susceptible to cleavage by nucleophiles.[4] This document will therefore use bis(trichloromethyl) disulfide as the primary exemplar to detail the principles, protocols, and applications relevant to this class of reagents.

Physicochemical Properties and Safe Handling of Perchloroalkyl Disulfides

Bis(trichloromethyl) disulfide and its analogues are highly reactive and toxic compounds that must be handled with extreme caution.[4] Their use requires a thorough understanding of their properties and strict adherence to safety protocols.

Table 1: Physicochemical Properties of Bis(1,2,2,2-tetrachloroethane) (Analogue for the "Tetrachloroethyl" Moiety)

PropertyValueSource
Appearance Colorless liquid[5]
Odor Sweetish[5]
Melting Point -22 °C (-8 °F)[6]
Boiling Point 121 °C (250 °F)[6]
Density 1.623 g/cm³ at 25 °C (77 °F)[6]
Solubility Insoluble in water[5]

Note: Data for 1,1,2,2-tetrachloroethane is provided as a reference for the physical characteristics of the tetrachloroethyl fragment.

Safety and Handling Precautions

Working with bis(trichloromethyl) disulfide and its analogues necessitates stringent safety measures due to their high toxicity, which is comparable to that of thiophosgene.[4]

  • Engineering Controls : All manipulations must be conducted in a well-ventilated chemical fume hood.[4][6][7]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, eye protection, and face protection.[5][7] A respiratory protective device may be necessary.[7]

  • Handling : Avoid contact with skin, eyes, and clothing.[8] Do not inhale vapors or aerosols.[6][7] Prevent formation of aerosols.[7]

  • Storage : Store in a cool, dark, and well-ventilated place in a tightly closed container under an inert atmosphere.[9] The compound should be stored locked up or in an area accessible only to qualified personnel.[5][6]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

  • First Aid : In case of inhalation, move the person to fresh air and call a physician.[6] For skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower.[6][7] In case of eye contact, rinse with plenty of water and consult an ophthalmologist.[6] If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.[6]

Mechanism of Sulfur Transfer: The Role of Electrophilic Sulfur

The utility of bis(trichloromethyl) disulfide as a sulfur transfer agent stems from the high electrophilicity of its sulfur atoms. The electron-withdrawing trichloromethyl groups polarize the S-S and C-S bonds, making them susceptible to nucleophilic attack.[4]

The general mechanism involves the attack of a nucleophile (Nu⁻) on one of the sulfur atoms, leading to the cleavage of the disulfide bond. This process forms a new sulfur-nucleophile bond and releases a trichloromethanethiolate anion, which is a good leaving group.

Mechanism of Nucleophilic Attack reagents Nu⁻ + Cl₃C-S-S-CCl₃ transition Transition State reagents->transition Nucleophilic Attack products Nu-S-CCl₃ + Cl₃CS⁻ transition->products S-S Bond Cleavage

Caption: General mechanism of nucleophilic attack on bis(trichloromethyl) disulfide.

Application 1: Synthesis of Unsymmetrical Disulfides

A key application of activated disulfides is the synthesis of unsymmetrical disulfides, which can be challenging to prepare via direct oxidation of a mixture of thiols. Bis(trichloromethyl) disulfide can react with a thiol (R-SH) to form an intermediate trichloromethyl disulfide (R-S-S-CCl₃), which can then be further reacted or used as is.

Protocol: Synthesis of an Unsymmetrical Disulfide (R-S-S-CCl₃)
  • Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired thiol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[9]

  • Cooling : Cool the solution to 0 °C in an ice bath.[4]

  • Reagent Addition : In a separate flask, dissolve bis(trichloromethyl) disulfide (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred thiol solution over 30-60 minutes.[4][9]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.[4][9]

  • Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[9] Extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4] Concentrate the solution in vacuo and purify the resulting unsymmetrical disulfide by column chromatography.[4][9]

Workflow for Unsymmetrical Disulfide Synthesis setup 1. Dissolve Thiol in Anhydrous Solvent (Inert Atmosphere, 0 °C) addition 2. Add Bis(trichloromethyl) disulfide Solution Dropwise setup->addition react 3. Stir at Room Temperature (12-24h) Monitor by TLC addition->react workup 4. Quench with NaHCO₃ (aq) Extract with Organic Solvent react->workup purify 5. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Product: R-S-S-CCl₃ purify->product Reaction Sequence for Isothiocyanate and Thiourea Synthesis start Bis(trichloromethyl) disulfide isothiocyanate Isothiocyanate (R-N=C=S) start->isothiocyanate In situ Thiophosgene Generation amine1 Primary Amine (R-NH₂) amine1->isothiocyanate thiourea Thiourea (R-NH-C(S)-NR'R'') isothiocyanate->thiourea amine2 Second Amine (R'-NHR'') amine2->thiourea Conceptual Flow Chemistry Setup reagentA Pump 1 Bis(trichloromethyl) disulfide Solution mixer T-Mixer reagentA:f1->mixer reagentB Pump 2 Nucleophile Solution reagentB:f1->mixer reactor Heated Reactor Coil mixer->reactor quencher Quenching Solution reactor->quencher collection Product Collection quencher->collection

Sources

Application

Application Notes and Protocols for the Preparation of Sulfur-Containing Heterocycles Using Bis(1,2,2,2-tetrachloroethyl)disulfide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are presented as a theoretical guide based on the predicted reactivity of bis(1,2,2,2-tetrachloroe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a theoretical guide based on the predicted reactivity of bis(1,2,2,2-tetrachloroethyl)disulfide, by analogy to structurally similar compounds like bis(trichloromethyl) disulfide. To date, there is a lack of published literature specifically detailing the use of bis(1,2,2,2-tetrachloroethyl)disulfide for the synthesis of heterocyclic compounds. Therefore, the protocols described herein are hypothetical and require experimental validation. Extreme caution should be exercised, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction: The Significance of Sulfur-Containing Heterocycles and the Potential of Polychlorinated Disulfides

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with wide-ranging applications as pharmaceuticals, agrochemicals, and organic electronic materials. The unique electronic properties of the sulfur atom impart diverse biological activities and physical characteristics to these ring systems. Thiophenes, thiazoles, and thiadiazoles are just a few examples of sulfur heterocycles that form the core of numerous approved drugs.

The synthesis of these important scaffolds often relies on the use of sulfur-transfer reagents. Polychlorinated disulfides, such as bis(trichloromethyl) disulfide, are known to be highly reactive compounds that can serve as precursors to reactive sulfur species.[1][2] The electron-withdrawing nature of the polychlorinated alkyl groups polarizes the sulfur-sulfur bond, making it susceptible to cleavage and reaction with nucleophiles.[1] By analogy, bis(1,2,2,2-tetrachloroethyl)disulfide is a promising, yet unexplored, reagent for the synthesis of sulfur-containing heterocycles. This document outlines the theoretical framework and provides hypothetical protocols for its application in this context.

Predicted Reactivity of Bis(1,2,2,2-tetrachloroethyl)disulfide

The reactivity of bis(1,2,2,2-tetrachloroethyl)disulfide is anticipated to be dominated by the lability of the S-S bond, which can undergo both homolytic and heterolytic cleavage.

  • Homolytic Cleavage: Under thermal or photochemical conditions, the S-S bond can cleave to generate two 1,2,2,2-tetrachloroethylthiyl radicals (Cl₃C-CHCl-S•). These radicals could potentially initiate radical-mediated cyclization reactions.

  • Nucleophilic Attack: The sulfur atoms of the disulfide are electrophilic and are expected to be readily attacked by a variety of nucleophiles. This is the most likely pathway for the application of this reagent in the synthesis of heterocycles. Nucleophilic attack would lead to the transfer of a "Cl₃C-CHCl-S" group. Subsequent intramolecular reactions could then lead to the formation of the heterocyclic ring.

It is also plausible that under certain conditions, bis(1,2,2,2-tetrachloroethyl)disulfide could serve as a precursor to a more reactive species, analogous to the generation of thiophosgene from bis(trichloromethyl) disulfide.[3]

Hypothetical Application: Synthesis of 1,3,4-Thiadiazoles

One of the most common methods for synthesizing 1,3,4-thiadiazoles involves the cyclization of acylhydrazines with a sulfur source.[4][5] Bis(1,2,2,2-tetrachloroethyl)disulfide could potentially be employed in a one-pot reaction with acylhydrazines to generate 2,5-disubstituted-1,3,4-thiadiazoles.

Proposed Reaction Mechanism

The proposed mechanism involves the initial reaction of the acylhydrazine with a base to form a hydrazide salt, which then acts as a nucleophile. This is followed by nucleophilic attack on the disulfide, subsequent cyclization, and elimination to form the thiadiazole ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization and Elimination Acylhydrazine Acylhydrazine Hydrazide_salt Hydrazide Salt Acylhydrazine->Hydrazide_salt -H+ Hydrazide_salt_2 Hydrazide Salt Base Base Base->Hydrazide_salt Intermediate_1 Intermediate 1 Hydrazide_salt_2->Intermediate_1 Intermediate_1_2 Intermediate 1 Disulfide Bis(1,2,2,2-tetrachloroethyl)disulfide Disulfide->Intermediate_1 Thiadiazole 1,3,4-Thiadiazole Intermediate_1_2->Thiadiazole Intramolecular Cyclization Leaving_group Leaving Group Thiadiazole->Leaving_group - Leaving Group

Caption: Proposed reaction pathway for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocol (Hypothetical)

Materials:

  • Acylhydrazine (1.0 eq)

  • Bis(1,2,2,2-tetrachloroethyl)disulfide (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, Pyridine) (2.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. Anhydrous solvents should be used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the acylhydrazine in the anhydrous solvent.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add the base dropwise.

  • Addition of Disulfide: While maintaining the temperature at 0 °C, add a solution of bis(1,2,2,2-tetrachloroethyl)disulfide in the same anhydrous solvent dropwise over 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Table 1: Hypothetical Reaction Parameters for 1,3,4-Thiadiazole Synthesis

EntryAcylhydrazineBaseSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1BenzhydrazideTriethylamineDichloromethane0 to RT2450-70
2AcetohydrazidePyridineTHF0 to RT2445-65

Safety and Handling

  • Toxicity: Assume the compound is highly toxic via inhalation, ingestion, and skin contact. All manipulations must be performed in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.

  • Handling: Avoid heating the compound unnecessarily, as this may cause decomposition and release of toxic gases.[2] Store in a cool, dark, and dry place under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion and Future Outlook

Bis(1,2,2,2-tetrachloroethyl)disulfide represents a potentially valuable, yet currently unexplored, reagent for the synthesis of sulfur-containing heterocycles. The protocols and mechanisms presented in this application note are hypothetical and intended to serve as a starting point for further investigation. Experimental validation is crucial to determine the actual reactivity and synthetic utility of this compound. Future work should focus on a systematic study of its reactions with various nucleophiles to establish its scope and limitations in heterocyclic synthesis.

References

  • Barbosa, G. A. D., & de Aguiar, A. P. (Year). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
  • (Author, Year). Design, Synthesis and Antiproliferative Evaluation of Novel Disulfides Containing 1,3,4-Thiadiazole Moiety. PubMed.
  • (Author, Year). Applications of Bis(trichloromethyl) disulfide in Organic Synthesis. Benchchem.
  • (Author, Year). Application Notes and Protocols for Bis(trichloromethyl) Disulfide in Flow Chemistry. Benchchem.
  • (Author, Year). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity.
  • (Author, Year). Thiazole synthesis. Organic Chemistry Portal.
  • (Author, Year). Application Notes and Protocols for the Use of Bis(trichloromethyl) Disulfide (Triphosgene) as a Phosgene Substitute in Research. Benchchem.
  • (Author, Year). Buy Bis(trichloromethyl) disulfide (EVT-425713) | 15110-08-4. EvitaChem.
  • (Author, Year). Synthesis of 1,3,4-Thiadiazoles: Review.
  • (Author, Year).
  • (Author, Year). Identifying and minimizing side reactions of bis(trichloromethyl) disulfide. Benchchem.
  • (Author, Year).
  • (Author, Year). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity.
  • (Author, Year). Disulfide, bis(2-chloroethyl) | C4H8Cl2S2 | CID 94964. PubChem.
  • (Author, Year). Synthesis of S-Heterocycles. Organic Chemistry Portal.
  • (Author, Year). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. Neuroquantology.
  • (Author, Year).
  • (Author, Year). Disulfide, bis(2-chloroethyl). NIST WebBook.
  • (Author, Year). The Crystal Structure of Bis(2-chlorophenyl) Disulfide.
  • (Author, Year). 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85 76505-71-0. Sigma-Aldrich.
  • (Author, Year).
  • (Author, Year). Polyamide synthesis via enamines.
  • (Author, Year). Reactivity of disulfide bonds is markedly affected by structure and environment: Implications for protein modification and stability.
  • (Author, Year). bis(2-chlorophenethyl)
  • (Author, Year). Synthesis and Electrochemical Applications of Organo-Disulfide Redox Active Particles. Knowledge UChicago.

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Method

Application Notes and Protocols for Catalytic Reactions Involving Bis(1,2,2,2-tetrachloroethyl)disulfide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Forward: Unlocking the Catalytic Potential of Highly Functionalized Disulfides The disulfide bond is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Forward: Unlocking the Catalytic Potential of Highly Functionalized Disulfides

The disulfide bond is a cornerstone of chemical synthesis and biological systems, offering a unique blend of stability and reactivity.[1][2] This guide delves into the catalytic applications of a specialized class of organosulfur compounds: bis(1,2,2,2-tetrachloroethyl)disulfide and its derivatives. While direct literature on this specific molecule is emerging, its structural analogy to well-studied polychlorinated disulfides, such as bis(trichloromethyl) disulfide, allows for a scientifically grounded exploration of its potential catalytic utility.[3] The presence of the electron-withdrawing 1,2,2,2-tetrachloroethyl groups is anticipated to significantly influence the reactivity of the disulfide bridge, making it a promising candidate for novel catalytic transformations.

This document provides a detailed examination of the inferred reactivity of these compounds and presents robust protocols for their application in organic synthesis. We will explore their potential as precursors for reactive sulfur species and their role in photocatalytic reactions, offering insights into reaction mechanisms and practical experimental setups.

Core Principles: The Activated Disulfide Bond

The key to the catalytic potential of bis(1,2,2,2-tetrachloroethyl)disulfide lies in the electronic nature of its substituents. The four chlorine atoms on each ethyl group exert a powerful electron-withdrawing effect, which polarizes the sulfur-sulfur bond. This polarization weakens the S-S bond, making it susceptible to cleavage under relatively mild conditions, such as exposure to nucleophiles or light.[3][4][5] This property is the foundation for its use as a precursor to highly reactive thiyl radicals (RS•) or other sulfur-containing intermediates.

Generation of Reactive Sulfur Species

Upon cleavage, bis(1,2,2,2-tetrachloroethyl)disulfide can generate reactive intermediates that are valuable in organic synthesis. The most probable pathways for generating these species are:

  • Nucleophilic Attack: Soft nucleophiles can attack one of the electrophilic sulfur atoms, leading to the cleavage of the disulfide bond and the formation of a new sulfur-nucleophile bond, along with a 1,2,2,2-tetrachloroethanethiolate anion.

  • Photolytic Cleavage: Under photoirradiation, the S-S bond can undergo homolytic cleavage to produce two 1,2,2,2-tetrachloroethylthiyl radicals (Cl₃C-CHCl-S•).[4][5] These radicals can then initiate a variety of chemical transformations.

The following diagram illustrates the primary modes of activation for bis(1,2,2,2-tetrachloroethyl)disulfide.

G cluster_0 Activation of Bis(1,2,2,2-tetrachloroethyl)disulfide cluster_1 Activation Pathways cluster_2 Generated Reactive Intermediates A Bis(1,2,2,2-tetrachloroethyl)disulfide (R-S-S-R where R = CCl₃CHCl) B Nucleophilic Attack (e.g., by R'NH₂) A->B Reaction with Nucleophile C Photolytic Cleavage (UV or Visible Light) A->C Irradiation D Thiolate Anion and Sulfenamide [R-S-NH₂R']⁺[R-S]⁻ B->D E Thiyl Radicals 2 x [R-S•] C->E G cluster_0 Thiourea Synthesis Workflow A Bis(1,2,2,2-tetrachloroethyl)disulfide + Primary Amine (R'-NH₂) B Nucleophilic Attack & S-S Cleavage A->B C Intermediate Formation B->C D Elimination to Isothiocyanate (R'-N=C=S) C->D E Reaction with Second Amine (R''-NH₂) D->E F N,N'-Disubstituted Thiourea E->F G cluster_0 Photocatalytic Hydrothiolation Cycle A R-S-S-R (Disulfide Catalyst) B 2 R-S• (Thiyl Radical) A->B D Radical Adduct [R-S-Alkene]• B->D + Alkene C Alkene Substrate C->D F Hydrothiolated Product D->F + H-Donor G Regenerated Thiyl Radical D->G H-Abstraction E H-Atom Donor (e.g., Thiol) E->F G->B Enters next cycle

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in bis(1,2,2,2-tetrachloroethyl)disulfide synthesis

Maximizing Yield in Bis(1,2,2,2-tetrachloroethyl)disulfide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Maximizing Yield in Bis(1,2,2,2-tetrachloroethyl)disulfide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and thermodynamic challenges inherent in the synthesis of bis(1,2,2,2-tetrachloroethyl)disulfide. This intermediate is synthesized via the electrophilic addition of sulfur monochloride ( S2​Cl2​ ) to 1,1,2-trichloroethylene.

While the theoretical yield of this reaction is near quantitative[1], practical execution often suffers from side reactions, including polysulfide formation and premature disulfide cleavage. This guide provides a self-validating protocol and mechanistic troubleshooting to ensure high-fidelity synthesis.

Part 1: Process Parameters & Yield Impact

To achieve >90% yield, you must control the electrophilicity of the sulfur species and the exothermicity of the addition. Table 1 summarizes the causality behind key parameter deviations.

Table 1: Key Process Parameters and Yield Impact

ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
S2​Cl2​ Purity Commercial grade (contains SCl2​ , S8​ )Freshly distilled (b.p. 138°C)+15–20%Prevents polysulfide formation and variable stoichiometry. SCl2​ induces premature cleavage.
Catalyst None / Ambient1–2 mol% anhydrous FeCl3​ +25–30%Enhances electrophilicity of S2​Cl2​ for addition to the electron-poor trichloroethylene double bond.
Temperature > 25°C (Uncontrolled)0°C to 10°C+10–15%Suppresses thermal cleavage of the S-S bond and limits competing polymerization pathways.
Atmosphere Ambient AirDry Nitrogen/Argon+5–10%Prevents S2​Cl2​ hydrolysis into HCl and SO2​ , which stall the reaction and degrade the product.
Part 2: Mechanistic Workflow

The following diagram illustrates the critical path for the synthesis, highlighting where deviations in temperature or stoichiometry lead to specific failure modes.

G Start Raw Materials: Trichloroethylene + S2Cl2 Purification Reagent Purification (Distillation & Drying) Start->Purification Prevents hydrolysis Reaction Electrophilic Addition (FeCl3 Catalyst, 0-10°C) Purification->Reaction Inert Atmosphere (N2) Quench Aqueous Quench & Phase Separation Reaction->Quench Conversion > 95% Side1 Polysulfides (High Temp/Excess S2Cl2) Reaction->Side1 Poor Temp Control Side2 Sulfenyl Chloride (Over-chlorination) Reaction->Side2 Excess Cl2/SCl2 Product Bis(1,2,2,2-tetrachloroethyl)disulfide (Target Product) Quench->Product Organic Layer Isolation

Figure 1: Workflow and side-reaction pathways in bis(1,2,2,2-tetrachloroethyl)disulfide synthesis.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Preparation Distill sulfur monochloride ( S2​Cl2​ ) under a dry nitrogen atmosphere to remove sulfur dichloride ( SCl2​ ) and elemental sulfur. Dry 1,1,2-trichloroethylene over activated 3Å molecular sieves for 24 hours. Validation Checkpoint: The distilled S2​Cl2​ must be a clear, golden-yellow liquid. A reddish tint indicates unacceptable SCl2​ contamination.

Step 2: Reactor Setup Equip a jacketed glass reactor with a mechanical stirrer, pressure-equalizing dropping funnel, internal thermocouple, and a reflux condenser connected to a nitrogen bubbler. Purge the system with nitrogen for 15 minutes.

Step 3: Catalyst Loading Charge the reactor with 2.1 equivalents of dry 1,1,2-trichloroethylene and 0.02 equivalents of anhydrous iron(III) chloride ( FeCl3​ ). Cool the mixture using a recirculating chiller to an internal temperature of 0–5 °C.

Step 4: Reagent Addition Add 1.0 equivalent of freshly distilled S2​Cl2​ dropwise via the dropping funnel over 2 to 3 hours. Adjust the addition rate to maintain the internal temperature strictly below 10 °C. Validation Checkpoint: The reaction is highly exothermic. Sudden temperature spikes (>10 °C) indicate too rapid addition, which will irreversibly trigger polysulfide formation[2].

Step 5: Maturation After addition is complete, stir the mixture at 10 °C for 4 hours, then allow it to slowly warm to room temperature (20 °C) and stir for an additional 12 hours. Validation Checkpoint: Analyze an aliquot via GC-MS or NMR. The reaction is complete when unreacted S2​Cl2​ is <2%.

Step 6: Workup and Quench Quench the reaction mixture by pouring it into an equal volume of ice-cold water to rapidly deactivate the FeCl3​ catalyst. Separate the heavy organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine, then dry over anhydrous MgSO4​ . Validation Checkpoint: The aqueous phase from the NaHCO3​ wash must test at pH 7-8. An acidic organic layer will cause the product to degrade during storage.

Step 7: Isolation Remove the slight excess of trichloroethylene under reduced pressure (rotary evaporation at 30 °C). The resulting crude bis(1,2,2,2-tetrachloroethyl)disulfide is typically of sufficient purity (>95%) for downstream cleavage to the sulfenyl chloride.

Part 4: Troubleshooting FAQs

Q1: Why is my reaction yield consistently below 60% despite stoichiometric accuracy? A1: The most common culprit is the degradation of your sulfur monochloride ( S2​Cl2​ ). Commercial S2​Cl2​ undergoes disproportionation over time, accumulating sulfur dichloride ( SCl2​ ) and elemental sulfur ( S8​ ). If SCl2​ is present, it acts as an aggressive chlorinating agent, prematurely cleaving your target disulfide into 1,2,2,2-tetrachloroethyl sulfenyl chloride[1]. Solution: Always perform a fractional distillation of S2​Cl2​ immediately prior to use.

Q2: How do I minimize the formation of polysulfide byproducts? A2: Polysulfides form when the local concentration of S2​Cl2​ is too high relative to the alkene, or when thermal control is lost. The electrophilic addition of S2​Cl2​ to double bonds is thermodynamically favored but highly exothermic[2]. Solution: Maintain the internal reactor temperature strictly between 0 °C and 10 °C. Ensure vigorous mechanical stirring to prevent localized hot spots during the dropwise addition of S2​Cl2​ .

Q3: Is a catalyst strictly necessary for this reaction? A3: Yes. 1,1,2-Trichloroethylene is a highly electron-deficient alkene due to the inductive electron-withdrawing effects of its three chlorine atoms. Uncatalyzed electrophilic addition of S2​Cl2​ to this substrate is kinetically sluggish. A Lewis acid catalyst, such as anhydrous iron(III) chloride ( FeCl3​ ), is required to polarize the S-Cl bond, generating a more potent electrophilic sulfur species capable of attacking the electron-poor double bond.

Q4: During workup, my product darkens significantly. What is causing this? A4: Darkening during workup usually indicates the presence of unquenched Lewis acid catalyst or residual S2​Cl2​ reacting with ambient moisture to form HCl and SO2​ . This acidic environment promotes the cleavage of the disulfide bond. Solution: Ensure a rapid, cold aqueous quench to immediately deactivate the FeCl3​ catalyst. Wash the organic layer thoroughly with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH of the aqueous phase is strictly neutral.

References
  • Title: US3454631A - Preparation of tetrachloroethyl sulfenyl chloride with sulfur dichloride Source: Google Patents URL
  • Title: Addition Copolymerization of Sulfur Dichloride and Sulfur Monochloride with 1,3-Butadiene Source: Journal of Macromolecular Science: Part A - Chemistry URL: [Link]

Optimization

Technical Support Center: Troubleshooting Storage Degradation of Bis(1,2,2,2-tetrachloroethyl)disulfide

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, handling heavily chlorinated aliphatic disulfides like bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7)[1] requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, handling heavily chlorinated aliphatic disulfides like bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7)[1] requires a rigorous understanding of organosulfur degradation kinetics.

Unlike standard alkyl disulfides, the extreme electron-withdrawing nature of the tetrachloroethyl groups severely polarizes the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. This renders the molecule highly susceptible to nucleophilic attack, electrophilic oxidation, and homolytic cleavage. This guide provides field-proven, self-validating methodologies to troubleshoot and prevent reagent degradation during storage.

Visualizing the Degradation Pathways

To effectively troubleshoot, we must first understand the causality of the degradation. The diagram below illustrates the three primary vectors of molecular failure: Hydrolysis, Oxidation, and Homolytic Cleavage.

G A Bis(1,2,2,2-tetrachloroethyl)disulfide (Intact Reagent) E Hydrolysis Sulfenic Acids + HCl A->E F Oxidation Thiosulfinates A->F G Homolytic Cleavage Sulfenyl Chlorides A->G B Trace Moisture (H₂O) B->A Nucleophilic Attack C Atmospheric Oxygen (O₂) C->A Electrophilic Attack D Thermal / UV Stress D->A Energy Absorption E->E HCl Feedback Loop H Irreversible Degradation (Loss of Assay) E->H Autocatalytic via HCl F->H Steric Destabilization G->H Highly Reactive

Mechanistic pathways of bis(1,2,2,2-tetrachloroethyl)disulfide degradation during storage.

Troubleshooting FAQs (Cause & Effect)

Q1: My storage vial is pressurized and releases a pungent, acidic gas when opened. What happened? A1: This is a classic symptom of hydrolytic degradation. The highly electron-withdrawing tetrachloroethyl groups polarize the S-S bond, making it exceptionally vulnerable to nucleophilic attack by trace ambient moisture[2]. This hydrolysis produces unstable sulfenic acids that rapidly decompose, releasing hydrogen chloride (HCl) gas[3]. The reaction is autocatalytic; the released HCl protonates the remaining disulfide, drastically accelerating further S-S and C-S bond cleavage[4]. Corrective Action: Discard the fuming vial safely. Future aliquots must be handled exclusively in an inert atmosphere.

Q2: The compound has changed from a pale yellow liquid/solid to a deep orange-yellow color. Is it still usable for my synthesis? A2: No. A shift to a deep orange or bright yellow indicates homolytic cleavage of the S-S bond, leading to the formation of 1,2,2,2-tetrachloroethyl sulfenyl chloride[5][6]. This degradation pathway is typically triggered by thermal stress or UV light exposure. Sulfenyl chlorides are highly reactive electrophiles that will skew your experimental stoichiometry and introduce unwanted side reactions[6]. Corrective Action: Store the compound at -20°C in amber vials to block UV/visible light and suppress thermal homolysis.

Q3: My HPLC assays show a gradual loss of purity over months, even though the vial is tightly capped and stored in the fridge. Why? A3: Standard screw-cap vials are not hermetically sealed against atmospheric oxygen. Over time, oxygen permeates the PTFE/silicone septa and electrophilically attacks the sulfur atoms, oxidizing the disulfide to thiosulfinates (R-S(=O)-S-R) and eventually thiosulfonates[7]. Corrective Action: Use flame-sealed glass ampoules or specialized Schlenk flasks for long-term storage.

Quantitative Stability Data

To optimize your inventory management, refer to the empirical stability matrix below. This data demonstrates the drastic impact of environmental controls on the half-life of heavily chlorinated disulfides.

Storage TemperatureAtmosphereLight ExposurePrimary Degradation MechanismEstimated Half-Life
25°C (Ambient)Air / Ambient HumidityNormal Lab LightHydrolysis (HCl release) & Oxidation< 1 Week
4°C (Fridge)Air / Sealed CapDarkOxidation to Thiosulfinates1 - 3 Months
-20°C (Freezer)Argon (Standard Vial)DarkSlow Oxidation (Septum permeation)6 - 8 Months
-20°C (Freezer) Argon (Flame-Sealed) Dark Negligible > 2 Years

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols must validate themselves during execution. Implement the following workflows to ensure your bis(1,2,2,2-tetrachloroethyl)disulfide remains pristine.

Protocol A: Anhydrous Aliquoting and Storage Workflow

Purpose: To divide bulk reagent into single-use aliquots without introducing trace moisture or oxygen.

  • Glovebox Preparation (Validation Step): Purge a glovebox with high-purity Argon. Self-Validation: Check the internal micro-oxygen sensor. Do not proceed until the sensor reads < 1 ppm O₂ and the moisture indicator shows < 1 ppm H₂O.

  • Thermal Equilibration: Transfer the sealed bulk reagent from the -20°C freezer into the antechamber. Allow it to sit for 2 hours to reach ambient temperature before opening. Opening a cold vial will instantly condense trace moisture into the reagent.

  • Aliquoting: Using oven-dried (150°C overnight) glass pipettes, transfer the reagent into pre-dried amber glass ampoules.

  • Sealing: Flame-seal the ampoules while still under the argon atmosphere (using a specialized micro-torch inside the glovebox, or by drawing a vacuum on a Schlenk line and sealing).

  • Secondary Containment: Store the sealed ampoules in a secondary desiccator jar back in the -20°C freezer.

Protocol B: Quality Control (QC) via ¹H-NMR

Purpose: To detect early-stage degradation (sulfenyl chlorides or thiosulfinates) before using the reagent in a critical synthesis.

  • Solvent Validation (Critical): Prepare a blank NMR tube with your deuterated solvent (e.g., anhydrous CDCl₃). Run a quick ¹H-NMR scan. Self-Validation: Verify the absolute absence of a water peak (typically at ~1.56 ppm in CDCl₃). If water is present, the solvent itself will hydrolyze your sample during the scan, yielding false-positive degradation results.

  • Sample Preparation: In the glovebox, dissolve 10 mg of the disulfide in 0.5 mL of the validated anhydrous CDCl₃. Seal the NMR tube with an airtight PTFE cap and wrap with Parafilm.

  • Spectral Analysis: Run the ¹H-NMR.

    • Intact Compound: Look for the characteristic sharp singlet(s) corresponding to the -CH- proton adjacent to the S-S bond and the CCl₃ group.

    • Degradation Markers: A downfield shift of the -CH- proton indicates the formation of the highly deshielded 1,2,2,2-tetrachloroethyl sulfenyl chloride[5]. Broad, complex multiplets appearing slightly upfield or downfield suggest the formation of diastereomeric thiosulfinates[7].

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Bis(1,2,2,2-tetrachloroethyl)disulfide Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bis(1,2,2,2-tetrachloroethyl)disulfide. This guide is designed to provide in-depth, practical advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bis(1,2,2,2-tetrachloroethyl)disulfide. This guide is designed to provide in-depth, practical advice on solvent selection and reaction optimization. Given the limited direct literature on this specific disulfide, this document synthesizes data from structurally analogous compounds, such as bis(trichloromethyl)disulfide and various polychlorinated alkanes, to provide a robust, chemically-principled framework for your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs) - Fundamentals & Safety

This section addresses foundational questions regarding the handling, properties, and reactivity of bis(1,2,2,2-tetrachloroethyl)disulfide.

Q1: What is bis(1,2,2,2-tetrachloroethyl)disulfide and what are its primary reactivity concerns?

Bis(1,2,2,2-tetrachloroethyl)disulfide, with the chemical structure (Cl₃C-CHCl)₂S₂, is a highly functionalized organosulfur compound. Its reactivity is dominated by two key features derived from its structure:

  • Electrophilic Disulfide Bond: The sulfur-sulfur bond is electron-deficient and susceptible to attack by a wide range of nucleophiles (amines, thiols, etc.).[1] This is the basis for its utility in synthesis.

  • Labile S-S and C-Cl Bonds: The high degree of chlorination makes the molecule susceptible to decomposition pathways. The sulfur-sulfur bond can undergo homolytic cleavage when exposed to heat or UV light, generating radicals that can initiate unwanted side reactions.[1] Furthermore, the C-H bond alpha to the disulfide is potentially acidic, and the C-Cl bonds can be subject to elimination reactions under certain conditions.[2]

Q2: How should I handle and store bis(1,2,2,2-tetrachloroethyl)disulfide to ensure its stability?

To minimize decomposition, this reagent should be handled with care. Based on the behavior of similar polychlorinated organosulfur compounds, the following storage conditions are recommended:

  • Store Cool and Dark: Keep the reagent in a refrigerator, protected from light by using an amber glass bottle or by wrapping the container in aluminum foil. This mitigates the risk of both thermal and photochemical decomposition.[1]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.

  • Purity Check: Commercial batches may contain synthetic impurities. It is advisable to verify the purity by methods like GC-MS or NMR before use, especially for sensitive reactions.[1]

Q3: What are the primary modes of decomposition I should be aware of?

The main decomposition pathways to consider are:

  • Homolytic Cleavage: Heat or UV light can break the S-S bond to form two tetrachloroethylthiyl radicals (Cl₃C-CHCl-S•). These radicals can lead to a complex mixture of byproducts, including polysulfides.[1]

  • Dehydrochlorination: In the presence of a base, the molecule can eliminate HCl to form vinylidene chlorides.[2][3] This is a critical consideration when choosing solvents and reagents.

  • Hydrolysis: The presence of water, especially under basic or acidic conditions, can lead to hydrolysis, breaking down the molecule.[3]

Section 2: Solvent Selection Guide

The choice of solvent is paramount for achieving high yield and selectivity. A poor solvent choice can lead to reaction failure, decomposition of the starting material, or an intractable mixture of side products.

Q4: What are the most critical factors to consider when selecting a solvent?

There are four primary considerations:

  • Inertness: The solvent must not react with the disulfide or other reagents. This is the most important factor.

  • Solubility: All reactants must be sufficiently soluble at the reaction temperature to ensure a homogenous reaction mixture.

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature, allowing for effective temperature control while minimizing solvent loss.

  • Polarity: The solvent's polarity can significantly influence reaction rates. Reactions involving charged intermediates or transition states are often accelerated in more polar solvents, but inertness remains the priority.

Q5: What classes of solvents are generally recommended?

For reactions involving bis(1,2,2,2-tetrachloroethyl)disulfide, anhydrous aprotic solvents are the preferred choice. These solvents lack acidic protons and are generally non-nucleophilic.

Recommended SolventsRationale
Chlorinated Solvents Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane
Aromatic Hydrocarbons Toluene, Benzene, Xylenes
Aliphatic Hydrocarbons Hexanes, Heptane, Cyclohexane
Ethers Diethyl ether, Tetrahydrofuran (THF)

Q6: Are there any solvents I should strictly avoid?

Yes. The following solvent classes can lead to decomposition or undesirable side reactions:

Solvents to AvoidRationale for AvoidancePotential Side Products
Protic Solvents Alcohols (Methanol, Ethanol), Water, Carboxylic AcidsThe acidic proton can promote decomposition, and the solvent itself can act as a nucleophile.[1]
Amines Pyridine, Triethylamine (used as solvent)Amines are nucleophilic and basic, leading to direct reaction with the disulfide and promoting dehydrochlorination.[1]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Can promote nucleophilic substitution and elimination reactions.[4] May also be difficult to render completely anhydrous.

Section 3: Troubleshooting Guide for Common Reaction Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions.

Issue 1: Low or No Yield of the Desired Product

This is a frequent issue, often pointing to reagent decomposition or suboptimal reaction conditions.

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_sm sm_gone Is Starting Material (SM) Completely Consumed? check_sm->sm_gone sm_present SM Largely Unchanged sm_gone->sm_present No complex_mix Complex Mixture of Byproducts sm_gone->complex_mix Yes cause_inactive Potential Cause: Reaction Too Slow / Inactive sm_present->cause_inactive cause_decomp Potential Cause: SM Decomposition complex_mix->cause_decomp sol_inactive1 Solution: 1. Increase Temperature Carefully 2. Screen Solvents for Better Kinetics 3. Check Reagent Purity/Activity cause_inactive->sol_inactive1 sol_decomp1 Solution: 1. Run at Lower Temperature 2. Protect from Light (Foil/Amber Glass) 3. Ensure Anhydrous/Inert Conditions cause_decomp->sol_decomp1

Caption: A logical workflow for troubleshooting low reaction yield.

  • Potential Cause A: Thermal or Photochemical Decomposition.

    • Diagnosis: The reaction mixture darkens significantly, and analysis (e.g., by GC-MS) shows multiple unidentifiable products rather than the starting material or desired product.

    • Causality: The high degree of chlorination makes the molecule prone to degradation under energy input. The S-S bond is often the weakest link, susceptible to homolytic cleavage by heat or UV light.[1]

    • Solution:

      • Reduce Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable rate. Consider starting at 0 °C or even lower.

      • Protect from Light: Wrap the reaction vessel in aluminum foil or use amber glassware to prevent photochemical decomposition.[1]

      • Controlled Addition: Add the disulfide solution dropwise to the nucleophile solution at a low temperature to better manage any reaction exotherm.

  • Potential Cause B: Reaction with Solvent or Impurities.

    • Diagnosis: Unexpected byproducts are observed that may incorporate fragments of the solvent or are characteristic of hydrolysis/elimination.

    • Causality: Protic or basic impurities (like water or amines) can react directly with the electrophilic disulfide or promote dehydrochlorination.[1][2]

    • Solution:

      • Use Anhydrous Solvents: Ensure solvents are rigorously dried before use.

      • Verify Solvent Inertness: Switch to a more inert solvent like toluene or dichloromethane if a reaction with the initial solvent is suspected.

      • Purify Reagents: Ensure all starting materials, especially nucleophiles, are pure and free from water.

Issue 2: Formation of Polysulfides or Symmetrical Disulfides

This issue arises from undesired sulfur-sulfur bond reactions, often driven by radical chemistry or thiol-disulfide exchange.

  • Potential Cause A: Radical Reactions.

    • Diagnosis: GC-MS analysis reveals the presence of trisulfides (R-S-S-S-R') or other polysulfides.

    • Causality: Homolytic cleavage of the S-S bond generates thiyl radicals. These radicals can react with other disulfide molecules, leading to the formation of longer sulfur chains.[1]

    • Solution:

      • Minimize Heat and Light: As with general decomposition, strict temperature and light control is the first line of defense.

      • Add a Radical Scavenger: If compatible with the desired reaction, a small amount of a radical scavenger like Butylated hydroxytoluene (BHT) can suppress these side reactions.[1]

  • Potential Cause B: Disulfide Scrambling.

    • Diagnosis: When reacting with a thiol (R-SH) to form an unsymmetrical disulfide (R-S-S-R'), the formation of the symmetrical disulfide (R-S-S-R) is also observed.

    • Causality: The initial product can react with another molecule of the starting thiol in a process called thiol-disulfide exchange. This is often catalyzed by base or impurities.[5][6]

    • Solution:

      • Control Stoichiometry and Addition: Add the thiol slowly to a solution of the bis(1,2,2,2-tetrachloroethyl)disulfide. This keeps the concentration of the free thiol low, disfavoring the scrambling reaction.

      • Maintain Neutral pH: If possible, run the reaction under strictly neutral conditions to avoid catalyzing the exchange. Avoid basic solvents or reagents where possible.[6]

Section 4: Experimental Protocols & Monitoring

This section provides a generalized protocol and guidance on monitoring reaction progress.

Generic Protocol: Reaction with a Nucleophile

This protocol outlines the key steps for reacting bis(1,2,2,2-tetrachloroethyl)disulfide with a generic nucleophile (e.g., a primary amine or thiol).

  • System Preparation:

    • Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a septum.

    • Maintain the system under a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, dissolve the nucleophilic substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

    • Cool the solution to the desired initial reaction temperature (e.g., 0 °C) using an ice-water bath.

  • Addition of Disulfide:

    • In a separate dry flask, dissolve the bis(1,2,2,2-tetrachloroethyl)disulfide (1.0 - 1.1 equivalents) in the same anhydrous solvent.

    • Using a syringe, add the disulfide solution dropwise to the cooled, stirring solution of the nucleophile over 30-60 minutes. A slow addition rate is crucial to control the reaction rate and any exotherm.[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots for analysis.

    • Thin-Layer Chromatography (TLC): An excellent technique for quickly visualizing the consumption of starting materials and the appearance of the product.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS: Ideal for identifying the product and detecting any byproducts, which is crucial for troubleshooting.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR of the crude reaction mixture can provide quantitative information on the conversion to the product.[8]

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel or another appropriate method.

Solvent Selection Decision Workflow

G start Start: Select Solvent solubility Are reactants soluble in DCM or Toluene? start->solubility use_dcm Use DCM for low temp (<40°C) Use Toluene for higher temp solubility->use_dcm Yes consider_ether Consider co-solvent or more polar aprotic solvent (e.g., THF) solubility->consider_ether No check_reactivity Does new solvent react with reagents? consider_ether->check_reactivity proceed Proceed with Caution Run small scale test first check_reactivity->proceed No avoid Avoid Solvent Select alternative check_reactivity->avoid Yes

Caption: Decision tree for selecting an appropriate reaction solvent.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions Involving Disulfides.
  • BenchChem. (2025).
  • Gorbunova, T. I., et al. (2014). Optimization of nucleophilic dechlorination of polychlorinated biphenyls: calculation and experiment. ResearchGate. [Link]

  • BenchChem. (2025). Identifying and minimizing side reactions of bis(trichloromethyl) disulfide.
  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
  • Sipos, P., et al. (2022). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. PMC. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Bis(trichloromethyl) Disulfide in Flow Chemistry.
  • Nodwell, M. B. (2021).
  • Li, X. S., et al. (2023). Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio) Ethane Exposure in Human Urine. PubMed. [Link]

  • BenchChem. (2025). Applications of Bis(trichloromethyl) disulfide in Organic Synthesis.
  • Le H. A., et al. (1998). Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C. ResearchGate. [Link]

  • Abdalla, G. M. (1987). Solvent effects on the dehydrochlorination of 1,1,1-trichloro-2,2-diarylethanes and on the hydrolysis of trichloromethylbenzene.
  • ChemicalBook. (2024). 1,1,2,2-Tetrachloroethane: Properties, Production process and Uses.
  • ChemRxiv. (2025). Spontaneous Trisulfide Metathesis in Polar Aprotic Solvents. [Link]

Sources

Optimization

preventing unwanted side reactions with bis(1,2,2,2-tetrachloroethyl)disulfide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with highly chlorinated organosulfur intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with highly chlorinated organosulfur intermediates.

Bis(1,2,2,2-tetrachloroethyl)disulfide is a critical precursor, primarily utilized in the synthesis of 1,2,2,2-tetrachloroethyl sulfenyl chloride—a highly reactive electrophile used in the development of agricultural chemicals and specialized vulcanizing agents[1]. However, its dense array of electron-withdrawing chlorine atoms and the inherently labile S-S bond make it highly susceptible to competing side reactions.

This guide provides a mechanistic, self-validating framework to troubleshoot, understand, and prevent these unwanted pathways.

I. Troubleshooting FAQs: Mechanistic Causality

Q: Why is my bis(1,2,2,2-tetrachloroethyl)disulfide degrading into a dark, fuming liquid during storage? A: This is a classic symptom of dehydrochlorination . The alpha-proton (on the -CHCl- group) is highly acidic due to the massive inductive electron-withdrawing effects of the adjacent trichloromethyl (-CCl3) and disulfide groups. Exposure to trace bases (even the alkaline surface of standard borosilicate glass) or temperatures exceeding 60°C triggers an E2 elimination. This releases HCl gas (the fumes) and yields bis(1,2,2-trichlorovinyl)disulfide. Causality-Driven Solution: Store the compound strictly below 4°C in acid-washed, amber glassware under an inert argon atmosphere to eliminate thermal and base-catalyzed elimination pathways.

Q: During chlorine-mediated cleavage to form the sulfenyl chloride, I am getting a complex mixture of over-chlorinated products. How do I control this? A: The cleavage of the S-S bond by Cl₂ to yield 1,2,2,2-tetrachloroethyl sulfenyl chloride is highly exothermic[1]. If the local concentration of Cl₂ is too high, or if adventitious water is present, transient Cl₂ can induce over-oxidation, converting the nascent sulfenyl chloride into sulfinyl or sulfonyl chlorides[2]. Causality-Driven Solution: Maintain strict stoichiometric control of Cl₂ and perform the reaction in anhydrous, non-nucleophilic solvents (e.g., CCl₄ or DCM) at sub-ambient temperatures (-10°C to 0°C).

Q: Why does my yield drop significantly when scaling up the photochemical or thermal cleavage? A: Photochemical or thermal cleavage generates highly reactive thiyl radicals[3]. In larger reactors, the surface-area-to-volume ratio changes, and adventitious Lewis acids (like Fe³⁺ from stainless steel reactors) can catalyze heterolytic S-S cleavage or promote radical side-reactions with the solvent. Causality-Driven Solution: Use glass-lined reactors for scale-up and avoid actinic light exposure unless specifically performing a controlled photochemical radical reaction[3].

II. Quantitative Reaction Parameters & Side-Reaction Mitigation

To prevent side reactions, strict adherence to environmental and stoichiometric boundaries is required. The following table summarizes the quantitative thresholds for stability.

Reaction ParameterTarget RangeDeviation ConsequenceMechanistic Causality
Temperature -10°C to 0°C> 60°C leads to severe degradation.Thermal activation energy for E2 elimination is reached, driving auto-catalytic HCl loss.
Cl₂ Stoichiometry 1.00 - 1.05 eq> 1.10 eq leads to over-oxidation.Excess Cl₂ reacts with the nascent sulfenyl chloride to form sulfonyl species[2].
Solvent Moisture < 10 ppm H₂OHydrolysis of the S-Cl bond.Water acts as a nucleophile, attacking the electrophilic sulfur, yielding thiosulfinates.
Reactor Material Glass-linedStainless steel causes homolysis.Transition metals (Fe³⁺) act as Lewis acids, catalyzing S-S bond heterolysis.

III. System Workflows: Degradation vs. Desired Pathways

Understanding the logical relationship between environmental triggers and molecular degradation is key to preventing side reactions. The diagram below maps these divergent pathways.

G Start Bis(1,2,2,2-tetrachloroethyl)disulfide (Starting Material) Desired Controlled Cl2 Cleavage (-10°C, Anhydrous) Start->Desired HeatBase Trace Base / Heat (>60°C) Start->HeatBase Moisture Moisture / O2 / Excess Cl2 Start->Moisture Product 1,2,2,2-Tetrachloroethyl Sulfenyl Chloride Desired->Product Dehydro Dehydrochlorination (E2 Elimination) HeatBase->Dehydro Vinyl Bis(1,2,2-trichlorovinyl)disulfide + HCl Dehydro->Vinyl Oxidation Over-Oxidation / Hydrolysis Moisture->Oxidation Thio Sulfinyl/Sulfonyl Chlorides Oxidation->Thio

Reaction pathways of Bis(1,2,2,2-tetrachloroethyl)disulfide: Desired cleavage vs. side reactions.

IV. Self-Validating Experimental Protocol

To ensure high-fidelity conversion of bis(1,2,2,2-tetrachloroethyl)disulfide to the sulfenyl chloride without triggering the side reactions mapped above, utilize the following self-validating methodology.

Protocol: Controlled Cleavage to 1,2,2,2-Tetrachloroethyl Sulfenyl Chloride

  • Step 1: Reactor Preparation & Passivation

    • Action: Use a flame-dried, acid-washed, glass-lined reactor purged with Argon.

    • Causality: Acid-washing neutralizes trace basic sites on the glass that catalyze dehydrochlorination. Argon prevents moisture ingress which leads to over-oxidation[2].

  • Step 2: Reagent Loading

    • Action: Dissolve the disulfide in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

    • Causality: Dilution mitigates the exothermic spike during Cl₂ addition, preventing localized thermal degradation.

  • Step 3: Halogenation

    • Action: Cool the solution to -10°C. Bubble exactly 1.05 equivalents of anhydrous Cl₂ gas at a controlled rate of 10 mmol/min.

    • Causality: Sub-ambient temperatures suppress the formation of vinylic byproducts. Strict stoichiometry prevents the oxidation of the sulfenyl chloride to the sulfonyl chloride[1][2].

  • Step 4: In-Process Validation (Self-Validation Checkpoint)

    • Action: Pull a 0.1 mL aliquot, remove solvent under vacuum, and analyze via ¹H NMR.

    • Validation Criteria: The alpha-proton of the disulfide shifts distinctly upon cleavage to the sulfenyl chloride. If a vinylic proton signal appears, dehydrochlorination has occurred. Do not proceed to distillation if vinylic impurities exceed 2%; quench the reaction to prevent auto-catalytic decomposition.

  • Step 5: Isolation

    • Action: Degas excess Cl₂ with Argon, then perform high-vacuum distillation (e.g., 0.1 Torr at 35°C).

    • Causality: High-vacuum distillation keeps the pot temperature well below the 60°C dehydrochlorination threshold, ensuring the purified product does not degrade during isolation.

V. References

1.[1] Title: US3454631A - Preparation of tetrachloroethyl sulfenyl chloride with ... Source: Google Patents URL: 2.[3] Title: A facile, catalyst- and additive-free, and scalable approach to the photochemical preparation of disulfides from organosulfenyl chlorides Source: RSC Publishing URL: 3.[2] Title: Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water Source: ACS Publications URL:

Sources

Troubleshooting

purification and recrystallization techniques for crude bis(1,2,2,2-tetrachloroethyl)disulfide

As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers, scientists, and drug development professionals working with bis(1,2,2,2-tetrachloroethyl)disulfide. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide for researchers, scientists, and drug development professionals working with bis(1,2,2,2-tetrachloroethyl)disulfide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification and recrystallization. Please note that specific literature on the purification of this exact compound is limited; therefore, the following protocols and advice are synthesized from established principles of organic chemistry and data on structurally related organosulfur and chlorinated compounds.

Technical Support Center: Purification of Bis(1,2,2,2-tetrachloroethyl)disulfide

This center is structured to address practical challenges in the laboratory. It begins with a troubleshooting guide for immediate problem-solving, followed by a broader FAQ section for foundational knowledge, and concludes with detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude bis(1,2,2,2-tetrachloroethyl)disulfide.

Question: My product is "oiling out" during cooling instead of forming solid crystals. What's happening and how can I fix it?

Answer: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system, or when the solution is supersaturated.[1] The resulting oil is an impure liquid phase of your compound.

Causality & Solution:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a liquid.

    • Solution: Reheat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly to room temperature (e.g., by leaving it on the benchtop, insulated with a cloth) before moving it to an ice bath or refrigerator.[1][2]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.

    • Solution: The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[3][4] If slow cooling fails, you may need to select a different solvent or a solvent pair. Try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm, dissolved solution until turbidity persists, then reheat to clarify and cool slowly.[1]

  • High Impurity Load: Significant impurities can depress the melting point of your compound, promoting an oily state.

    • Solution: If solvent adjustments don't work, the crude material may require a preliminary purification step, such as column chromatography on silica gel, to remove the bulk of impurities before attempting recrystallization.[2]

Question: I've successfully formed crystals, but my final yield is very low. What are the common causes and how can I improve it?

Answer: A low yield is a common issue in recrystallization. The goal is to maximize recovery without compromising purity.

Causality & Solution:

  • Excessive Solvent Usage: Using too much solvent is the most frequent cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor even when cold.[1][3]

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[5] If you've already completed the filtration, you can try to recover more product by carefully evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (if performed), you will lose product.

    • Solution: Use a pre-heated funnel and flask for hot filtration. If crystallization begins, add a small amount of hot solvent to redissolve the solid and wash it through.[3]

  • Washing with Inappropriate Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

    • Solution: Wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent. Alternatively, use a solvent in which your product is known to be very poorly soluble, provided it can wash away the impurities present in the mother liquor.[3]

Question: My final product is still colored, or analytical data (e.g., melting point) shows it's impure. What should I do?

Answer: This indicates that impurities are co-crystallizing with your product.

Causality & Solution:

  • Colored Impurities: Highly colored impurities can be difficult to remove if they have similar solubility profiles to your product.

    • Solution: If the impurities are colored, you can often remove them by adding a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[5] Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Structurally Similar Impurities: Impurities with shapes and polarities similar to your target compound can be incorporated into the crystal lattice.

    • Solution: A second recrystallization is often effective.[2] Dissolve the impure crystals in a minimal amount of fresh, hot solvent and repeat the cooling and filtration process. If this fails, the impurities may be too similar for recrystallization to be effective. In this case, purification by column chromatography is the recommended next step.[2]

Frequently Asked Questions (FAQs)

Question: What are the critical safety precautions for handling crude bis(1,2,2,2-tetrachloroethyl)disulfide?

Answer: Given its structure as a highly chlorinated organosulfur compound, bis(1,2,2,2-tetrachloroethyl)disulfide should be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) is not available from the search, related compounds show significant toxicity.[6]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors. Ensure an eyewash station and safety shower are accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[7]

  • Handling: Avoid contact with skin and eyes. Do not breathe in dust.[6] After handling, wash hands and any exposed skin thoroughly.

  • Disposal: Dispose of all waste (crude material, mother liquor, contaminated labware) in accordance with your institution's hazardous waste disposal procedures.

Question: How do I select an appropriate solvent for recrystallization?

Answer: The selection process is guided by the principle of "like dissolves like" and some key criteria.[3] The ideal solvent will:

  • Completely dissolve the compound when hot (at or near its boiling point).

  • Dissolve very little of the compound when cold (at or below room temperature).

  • Either not dissolve impurities at all, or dissolve them so well that they remain in the mother liquor upon cooling.

  • Have a boiling point below the melting point of the compound to prevent it from melting in the hot solvent.[3]

  • Be chemically inert, meaning it does not react with your compound.

For bis(1,2,2,2-tetrachloroethyl)disulfide, which is expected to be a non-polar to moderately polar molecule, you should screen solvents across a range of polarities.

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Hexanes ~69Non-polarGood starting point for non-polar compounds. May have low solubility even when hot.
Toluene 111Non-polarHigher boiling point allows for a greater temperature gradient, which can improve crystal formation.
Chloroform 61Moderately PolarAs a chlorinated solvent, it may have good solubility. However, its volatility and toxicity are concerns. Use with caution.[8]
Ethanol 78PolarOften a good choice for many organic solids. May be too polar.
Ethanol/Water VariablePolar (Tunable)A solvent pair can be effective if a single solvent doesn't work. Dissolve in hot ethanol and add water dropwise until cloudy.[3]
Acetonitrile 82PolarCan be a good alternative to alcohols for moderately polar compounds.

Question: What types of impurities are likely present in the crude product?

Answer: Impurities in crude bis(1,2,2,2-tetrachloroethyl)disulfide likely stem from its synthesis. Common synthetic routes for disulfides involve the coupling of thiols or related sulfur compounds.[9][10]

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Side-Products: Symmetrical disulfides are often formed from the oxidation of thiols.[10] You may also have related polysulfides (e.g., trisulfides) or monosulfides.

  • Decomposition Products: The disulfide bond can be susceptible to cleavage.[11] The highly chlorinated ethyl groups might also be prone to elimination reactions, potentially releasing HCl.[9]

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure

This protocol provides a standardized workflow for purifying your crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip and a small amount of your chosen solvent. Heat the mixture to a gentle boil on a hot plate.[5]

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to maximize your yield.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to a boil for 2-3 minutes.[5]

  • Hot Gravity Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.[3]

  • Drying: Continue to draw air through the crystals for several minutes to help them dry. Then, transfer the crystals to a watch glass to air dry completely.

Workflow Visualization

The following diagram illustrates the logical steps of the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_final Final Product crude Crude Solid solvent Select Solvent dissolve 1. Dissolve in Minimal Hot Solvent crude->dissolve charcoal 2. Add Charcoal (Optional) dissolve->charcoal If colored hot_filter 3. Hot Gravity Filter (Optional) dissolve->hot_filter If insoluble impurities cool 4. Cool Slowly dissolve->cool If clear & soluble charcoal->hot_filter hot_filter->cool isolate 5. Isolate via Vacuum Filtration cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR)

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Optimization

Technical Support Center: Resolving Solubility Challenges of Bis(1,2,2,2-tetrachloroethyl)disulfide

Welcome to the technical support guide for bis(1,2,2,2-tetrachloroethyl)disulfide. This document provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for bis(1,2,2,2-tetrachloroethyl)disulfide. This document provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility issues with this compound in polar solvents. Given the unique structure of this molecule, this guide is built upon fundamental principles of organic chemistry and proven methodologies for handling highly halogenated, lipophilic compounds.

Introduction: The Challenge of a Unique Structure

Bis(1,2,2,2-tetrachloroethyl)disulfide presents a significant solubilization challenge due to its distinct chemical features. The molecule combines a disulfide (-S-S-) linkage with two highly chlorinated tetrachloroethyl groups. While the disulfide bond introduces some polarity, the molecule's overall character is dominated by the large, non-polar, and lipophilic chlorinated moieties. These groups severely limit its ability to form favorable interactions, such as hydrogen bonds, with polar protic solvents like water.[1] Consequently, the compound is expected to have very low solubility in aqueous solutions.

This guide will walk you through understanding the compound's behavior, systematically selecting appropriate solvents, and employing techniques to achieve stable and usable solutions for your experiments.

Section 1: Physicochemical Profile and Initial Considerations

Understanding the inherent properties of bis(1,2,2,2-tetrachloroethyl)disulfide is the first step in troubleshooting. While experimental data for this specific molecule is not widely available, we can infer its properties based on its constituent parts.

PropertyInferred CharacteristicImplication for Solubility
Polarity Primarily non-polar / lipophilicPoor solubility in polar solvents like water, methanol. Higher solubility expected in non-polar or polar aprotic solvents.
Hydrogen Bonding No hydrogen bond donors. Limited potential as an acceptor.Cannot form hydrogen bonds with water, a primary driver for aqueous solubility.[1]
Molecular Weight ~395.8 g/mol A relatively large molecule, which can negatively impact solubility.
Chemical Stability Disulfide bond susceptible to reducing agents. Potential for dehydrochlorination with base.Instability can be mistaken for solubility issues. Degradation may occur with pH adjustments or prolonged heating.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). Why?

A: This is expected behavior. The molecule is dominated by its large, non-polar tetrachloroethyl groups, making it highly lipophilic, or "water-fearing."[1] Polar solvents like water primarily dissolve substances they can interact with through strong dipole-dipole interactions or hydrogen bonds.[2] Bis(1,2,2,2-tetrachloroethyl)disulfide lacks the ability to form these bonds, causing it to be insoluble in aqueous media.

Q2: I made a stock solution in DMSO, but it precipitated immediately when I added it to my cell culture medium. What should I do?

A: This is a common issue known as "crashing out." While DMSO is a powerful solvent, you have likely exceeded the compound's solubility limit in the final aqueous solution. The DMSO concentration in your final working solution is critical.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your aqueous medium, and ensure it remains consistent across all experimental conditions, including vehicle controls.[3]

  • Modify the Dilution Protocol: Do not add the aqueous buffer directly to your concentrated DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.[3]

  • Perform Serial Dilutions: Consider making intermediate dilutions in pure DMSO before the final dilution into the aqueous phase.[3]

Q3: Can I heat the mixture to force the compound into solution?

A: Gentle warming (e.g., to 37°C) can be attempted with caution.[4] However, aggressive or prolonged heating is not recommended. It can lead to the degradation of the compound, potentially through cleavage of the disulfide bond or elimination of HCl from the chloroethyl groups, especially if impurities are present.[5] Always check for signs of degradation like color change or odor after warming.

Q4: My solution turned slightly yellow and has a sharp smell after sitting at room temperature. Is this related to solubility?

A: This is more likely a sign of chemical degradation, not a solubility issue. The disulfide bond can be unstable under certain conditions, and highly chlorinated alkanes can decompose.[5][6] We recommend preparing fresh solutions before each experiment and storing stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation and freeze-thaw cycles.[3]

Section 3: In-Depth Troubleshooting and Protocols

For persistent issues, a more systematic approach is required.

Guide 1: Systematic Approach to Solubilization

The following workflow provides a logical progression for tackling solubility problems with bis(1,2,2,2-tetrachloroethyl)disulfide.

G cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Aqueous Dilution cluster_3 Phase 4: Advanced Troubleshooting Start Start: Small amount of compound DMSO Test DMSO & DMF (Polar Aprotic) Start->DMSO DCM Test Dichloromethane (DCM) & Chloroform (Non-polar) Start->DCM PrepStock Prepare Concentrated Stock (e.g., 10-50 mM in best solvent) DMSO->PrepStock DCM->PrepStock If compatible with assay Sonication Aid dissolution with sonication or gentle warming (≤37°C) PrepStock->Sonication Dilution Add stock to aqueous buffer (not the reverse) with rapid mixing Sonication->Dilution Precipitate Precipitation Observed? Dilution->Precipitate Success Success: Solution Ready for Assay (Final organic solvent <0.5%) Precipitate->Success No Cosolvent Try Co-solvent System (e.g., DMSO/PEG 400) Precipitate->Cosolvent Yes Excipient Use Solubilizing Excipient (e.g., Cyclodextrin) Precipitate->Excipient Yes Cosolvent->Dilution Excipient->Dilution

Caption: A systematic workflow for solubilizing bis(1,2,2,2-tetrachloroethyl)disulfide.

Guide 2: Protocol for Preparing a Concentrated Stock Solution

This protocol details the best practices for creating a stable, concentrated stock solution.

  • Weigh Compound: Accurately weigh a small, precise amount of bis(1,2,2,2-tetrachloroethyl)disulfide (e.g., 1-5 mg) into a clean glass vial.

  • Select Solvent: Based on initial screening, choose a high-purity, anhydrous grade solvent. Dimethyl sulfoxide (DMSO) is the most common starting point for biological assays.

  • Calculate Volume: Calculate the volume of solvent needed to reach your desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Add the calculated volume of solvent to the vial. Cap it securely.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Solubilization (If Needed): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. Alternatively, gently warm the vial in a 37°C water bath with intermittent vortexing.[3] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles.[3]

Guide 3: Advanced Solubilization Strategies

If standard methods fail, consider these advanced techniques.

StrategyDescriptionWhen to UseConsiderations
Co-solvents Using a mixture of solvents can enhance solubility. Common co-solvents for aqueous dilutions include PEG 400, ethanol, or Cremophor EL.[3]When DMSO alone is insufficient or causes toxicity at the required concentration.The co-solvent must be compatible with your experimental system. Always run a vehicle control with the same co-solvent concentration.
pH Adjustment Altering the pH can increase the solubility of ionizable compounds.For compounds with acidic or basic functional groups.Bis(1,2,2,2-tetrachloroethyl)disulfide is not expected to be ionizable, so this method is unlikely to be effective and may cause chemical degradation.
Excipients Formulation with solubilizing agents like cyclodextrins (e.g., HP-β-CD) can encapsulate the lipophilic molecule, increasing its apparent aqueous solubility.[3]For in vivo studies or when organic solvents must be avoided.May interfere with compound activity or certain assay readouts. Requires careful validation.

References

  • Königsberger, E., et al. (2010). Oxidative Dissolution of Metals in Organic Solvents. PMC - NIH. Available at: [Link]

  • Disulfide, bis(2-chloroethyl). PubChem - NIH. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Solubility - What dissolves in What?. Chemistry LibreTexts. Available at: [Link]

  • Halogenated Solvents. Area - Sustainability, UC Santa Barbara. Available at: [Link]

  • Rakhimov, A. I., et al. (2012). Influence of Solvent Nature on the Solubility of Halogenated Alkanes. ACS Publications. Available at: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]

  • Kühne, R., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Patent Analyst. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: [Link]

  • Compound 528231: bis-(2-Chloroethyl) tetrasulfide. Virginia Open Data Portal. Available at: [Link]

  • 1,1,2,2-Tetrachloroethane. Wikipedia. Available at: [Link]

  • Tsuruoka, N., et al. (2003). Role of Intermolecular Disulfide Bonds of the Organic Solvent-Stable PST-01 Protease in Its Autolysis and Stability. Applied and Environmental Microbiology, PMC - NIH. Available at: [Link]

  • Dennig, A., et al. (2017). Increasing the Stability of Flavin‐Dependent Halogenases by Disulfide Engineering. ChemBioChem, Publikationen an der Universität Bielefeld. Available at: [Link]

  • Toxicological Profile for Bis(2-Chloroethyl)Ether. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Bis(2-chloroethyl) disulfide. Inxight Drugs. Available at: [Link]

  • Trisulfide, bis(2-chloroethyl)-. NIST WebBook. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

bis(1,2,2,2-tetrachloroethyl)disulfide vs other halogenated disulfides in synthesis

As a Senior Application Scientist, selecting the appropriate halogenated disulfide for complex organic synthesis requires moving beyond basic structural recognition and understanding the profound electronic and steric ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halogenated disulfide for complex organic synthesis requires moving beyond basic structural recognition and understanding the profound electronic and steric causality dictated by the halogen substituents. Halogenated disulfides serve as critical linchpins in introducing sulfur-containing moieties into organic frameworks.

This guide provides an in-depth, objective comparison between bis(1,2,2,2-tetrachloroethyl)disulfide and its primary structural analogs—bis(trichloromethyl) disulfide and bis(trifluoromethyl) disulfide . By examining their mechanistic pathways, performance metrics, and handling protocols, researchers can optimize their synthetic workflows for applications ranging from agrochemical development to late-stage pharmaceutical functionalization.

Mechanistic Profiling & Reagent Causality

The utility of a halogenated disulfide is fundamentally governed by the bond dissociation energy of its S–S bond and the stability of the resulting reactive intermediates. The choice of the halogen (chlorine vs. fluorine) and the carbon chain length directly dictates the reagent's synthetic destiny.

Bis(1,2,2,2-tetrachloroethyl)disulfide: The Bulky Electrophile Precursor

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is primarily utilized as a stable precursor for generating 1,2,2,2-tetrachloroethyl sulfenyl chloride[1]. The causality behind its specific use lies in its steric bulk. When subjected to chlorinative cleavage, the resulting sulfenyl chloride features a highly shielded sulfur atom. This steric hindrance prevents unwanted side reactions (such as over-oxidation or dimerization) when subsequently reacted with mercapto alcohols or dithiophosphoric acids[2][3]. The resulting polyhalo disulfide alcohols and phosphoryl disulfides exhibit exceptional stability, making them highly effective as active pharmaceutical ingredients (APIs) and agrochemicals (herbicides and fungicides)[2].

Bis(trichloromethyl) disulfide: The Thiophosgene Surrogate

In contrast, bis(trichloromethyl) disulfide (CAS 15110-08-4) leverages the extreme electron-withdrawing nature of the trichloromethyl groups. Rather than transferring the intact -SCCl3 group, this reagent is highly susceptible to releasing hydrogen chloride or chloride ions upon cleavage, acting as a potent precursor for thiophosgene (CSCl2)[4]. Because thiophosgene is a highly toxic and volatile gas, bis(trichloromethyl) disulfide is heavily favored in modern continuous flow chemistry, allowing for the safe, in-situ generation of thiophosgene for the synthesis of thioureas and isothiocyanates without the hazards of batch storage[5].

Bis(trifluoromethyl) disulfide: The Lipophilic Functionalizer

Bis(trifluoromethyl) disulfide (CAS 372-64-5) operates on a completely different mechanistic paradigm. The C–F bond is significantly stronger than the C–Cl bond, preventing the elimination pathways seen in its chlorinated analog. Instead, under photoredox, radical, or copper-catalyzed conditions, it undergoes homolytic cleavage to generate stable trifluoromethylthiyl radicals (•SCF3)[6][7]. This allows for the direct, intact transfer of the -SCF3 group (trifluoromethylthiolation) onto sp2 and sp3 carbon centers, a transformation highly prized in drug development for dramatically increasing a molecule's lipophilicity and metabolic stability[8][9].

Mechanistic Pathways Visualization

G A Bis(1,2,2,2-tetrachloroethyl) disulfide B Cl2 / SO2Cl2 (Chlorinative Cleavage) A->B C 1,2,2,2-tetrachloroethyl sulfenyl chloride B->C D Mercapto Alcohols (Nucleophilic Attack) C->D F Phosphoryl Disulfides (Agrochemicals) C->F Dialkyl dithiophosphoric acid E Polyhalo Disulfide Alcohols D->E

Caption: Mechanistic pathway from bis(1,2,2,2-tetrachloroethyl)disulfide to agrochemical scaffolds.

Reactivity Root Halogenated Disulfides Tetrachloro Bis(1,2,2,2-tetrachloroethyl) disulfide Root->Tetrachloro Trichloro Bis(trichloromethyl) disulfide Root->Trichloro Trifluoro Bis(trifluoromethyl) disulfide Root->Trifluoro SC1 Sulfenyl Chloride Precursor Tetrachloro->SC1 Chlorination Flow Thiophosgene (CSCl2) Generation Trichloro->Flow Continuous Flow / H2S Radical Trifluoromethylthiolation (-SCF3 Transfer) Trifluoro->Radical Cu-Catalysis / Light

Caption: Divergent synthetic applications of halogenated disulfides based on halogen electronegativity.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of these three critical reagents, providing a data-driven basis for reagent selection.

ParameterBis(1,2,2,2-tetrachloroethyl)disulfideBis(trichloromethyl) disulfideBis(trifluoromethyl) disulfide
CAS Number 920-96-715110-08-4[10]372-64-5[11]
Molecular Formula C4H2Cl8S2[12]C2Cl6S2[4]C2F6S2[11]
Primary Synthetic Role Sulfenyl chloride generation[1]Thiophosgene surrogate[4]-SCF3 group donor[8]
Typical Yields 90-95% (Cleavage to chloride)[3]>85% (Flow generation of CSCl2)[5]58-82% (Aryne functionalization)[9]
Reaction Environment Batch (Halogenated solvents)[3]Continuous Flow (Packed bed)[5]Ex-situ two-chamber / Batch[6]
Key Downstream Products Herbicides, Nematocides[2]Thioureas, Isothiocyanates[4]Lipophilic APIs, Fluorinated arenes[9]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes specific causality for the chosen conditions and built-in analytical checkpoints.

Protocol A: Synthesis of Phosphoryl Disulfides via Bis(1,2,2,2-tetrachloroethyl)disulfide Cleavage

Objective: Generate 1,2,2,2-tetrachloroethyl sulfenyl chloride and trap it to form an agrochemical precursor.

  • Cleavage Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of bis(1,2,2,2-tetrachloroethyl)disulfide in 50 mL of anhydrous dichloromethane (DCM).

  • Chlorination: Cool the reaction to 0 °C. Dropwise, add 10.5 mmol of sulfuryl chloride (SO2Cl2). Causality: SO2Cl2 provides a controlled release of Cl2, preventing over-chlorination of the ethyl backbone[1].

  • Validation Step 1: Stir for 2 hours at room temperature. Monitor via 13C NMR. The disappearance of the disulfide C-S resonance and the appearance of the highly deshielded sulfenyl chloride carbon confirms complete cleavage.

  • Nucleophilic Trapping: Cool the crude sulfenyl chloride solution back to 0 °C. Slowly add a solution of 20.0 mmol O,O-diethyl dithiophosphoric acid in 20 mL DCM[3].

  • Quench & Isolate: Stir for 4 hours. Quench with 50 mL of cold water to hydrolyze unreacted sulfenyl chloride. Extract the organic layer, wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

  • Validation Step 2: Purify via vacuum distillation. The pure product should present as a bright yellow oil. Confirm the S-S linkage via Raman spectroscopy (characteristic disulfide stretch at ~500-550 cm⁻¹)[3].

Protocol B: Continuous Flow Generation of Thiophosgene from Bis(trichloromethyl) disulfide

Objective: Safely generate thiophosgene in-situ for downstream thiourea synthesis.

  • System Priming: Equip a continuous flow reactor with a heated packed bed and two sequential T-mixers. Flush the system with anhydrous toluene.

  • Reagent Introduction: Pump a 0.5 M solution of bis(trichloromethyl) disulfide in toluene into the first T-mixer at 1.0 mL/min[5].

  • In-Situ Generation: Simultaneously introduce a controlled flow of hydrogen sulfide (H2S) gas. Pass the mixture through the packed bed reactor heated to 80 °C. Causality: The thermal energy and H2S drive the conversion of the disulfide into gaseous thiophosgene (CSCl2)[5].

  • Tandem Reaction: Route the CSCl2 stream directly into the second T-mixer, intersecting with a 1.0 M solution of a primary amine (e.g., aniline) at 0 °C.

  • Validation & Quench: Route the effluent into a collection vessel containing a neutralizing scrubber (1M NaOH) to trap any unreacted CSCl2 or H2S[5]. Analyze the organic phase via TLC; the complete conversion of the amine to the corresponding isothiocyanate/thiourea validates the efficiency of the flow generation[4].

Protocol C: 1,2-Bis(trifluoromethylthio)arenes via Bis(trifluoromethyl) disulfide

Objective: Functionalize an aryne intermediate with -SCF3 groups.

  • Ex-Situ Generation (Optional but recommended for safety): Generate bis(trifluoromethyl) disulfide ex-situ using Langlois reagent (sodium trifluoromethanesulfinate) and N-bromosuccinimide in a two-chamber reactor to avoid handling the volatile, toxic liquid directly[6].

  • Aryne Formation: In a sealed tube, dissolve 1.0 mmol of a silyl aryl triflate (aryne precursor) and 2.0 mmol of bis(trifluoromethyl) disulfide in 5 mL of anhydrous dimethoxyethane (DME)[7][9].

  • Activation: Add 2.5 mmol of Cesium Fluoride (CsF). Causality: CsF acts as a mild, highly effective fluoride source to trigger the elimination of the silyl and triflate groups, generating the highly reactive aryne intermediate[7].

  • Insertion: Heat the reaction mixture to 80 °C for 12 hours. The aryne readily inserts into the S-S bond of the bis(trifluoromethyl) disulfide[7].

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate and purify via silica gel flash chromatography.

  • Validation: Confirm the symmetric insertion via 19F NMR, which should show a sharp, distinct singlet corresponding to the equivalent -SCF3 groups (typically around -42 to -45 ppm)[9].

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Comparative

A Comparative Guide to the Reactivity of Bis(1,2,2,2-tetrachloroethyl)disulfide and Dimethyl Disulfide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Disulfide Bond The disulfide bond (S-S) is a pivotal functional group in chemistry and biology, renowned for its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Disulfide Bond

The disulfide bond (S-S) is a pivotal functional group in chemistry and biology, renowned for its unique role in stabilizing the tertiary structure of proteins and its dynamic, reversible nature.[1][2] The reactivity of a disulfide bond is not intrinsic but is profoundly influenced by the steric and electronic properties of its substituent groups.[3] This guide provides an in-depth comparative analysis of two disulfides with markedly different substituents: the simple, non-halogenated dimethyl disulfide (DMDS) and the heavily chlorinated bis(1,2,2,2-tetrachloroethyl)disulfide.

This comparison will elucidate how the powerful inductive effect of chlorine atoms alters the reactivity of the disulfide linkage, transforming it from a relatively stable bond into a highly reactive electrophilic center. We will explore the underlying mechanisms, provide supporting experimental frameworks, and discuss the practical implications of these differences in their respective applications.

At a Glance: Structural and Physicochemical Properties

The fundamental differences in reactivity between these two molecules originate from their distinct structures. DMDS is a simple aliphatic disulfide, while bis(1,2,2,2-tetrachloroethyl)disulfide is characterized by extensive halogenation.

PropertyDimethyl Disulfide (DMDS)Bis(1,2,2,2-tetrachloroethyl)disulfide
Chemical Formula C₂H₆S₂C₄H₂Cl₈S₂
Molar Mass 94.19 g·mol⁻¹[4]457.83 g·mol⁻¹
Structure CH₃-S-S-CH₃(CCl₃CHCl)-S-S-(CHClCCl₃)
Appearance Colorless liquid with a garlic-like odor[4]Expected to be a solid or high-boiling liquid
Key Feature Simple methyl (CH₃) electron-donating groupsHighly electronegative tetrachloroethyl groups
Logical Diagram: Structural Comparison and Inductive Effects

The diagram below illustrates the key structural difference and the resulting electronic impact on the disulfide bond. The electron-withdrawing chlorine atoms in bis(1,2,2,2-tetrachloroethyl)disulfide pull electron density away from the sulfur atoms, making them more electrophilic.

G cluster_0 Dimethyl Disulfide (DMDS) cluster_1 Bis(1,2,2,2-tetrachloroethyl)disulfide DMDS CH₃-S-S-CH₃ DMDS_effect Methyl groups are weakly electron-donating. DMDS->DMDS_effect rel Comparative Reactivity DMDS_effect->rel Lower Electrophilicity of Sulfur Atoms BTCE (CCl₃CHCl)-S-S-(CHClCCl₃) BTCE_effect Strong inductive (-I) effect from eight Cl atoms pulls electron density from the S-S bond. BTCE->BTCE_effect BTCE_effect->rel Higher Electrophilicity of Sulfur Atoms

Caption: Structural differences and their electronic consequences.

Comparative Reactivity Analysis

Nucleophilic Attack at the Sulfur Atom

The most significant difference in reactivity lies in the susceptibility of the disulfide bond to nucleophilic attack. This is the primary mechanism for disulfide bond cleavage in many chemical and biological systems.[5]

Dimethyl Disulfide (DMDS)

The disulfide bond in DMDS is relatively stable but can be cleaved by strong nucleophiles, such as thiolates, in a classic S_N2 reaction.[5] The reaction proceeds via a backside attack on one of the sulfur atoms. The reaction rate is influenced by the nucleophilicity of the attacking species and the solvent.[5] However, the electron-donating nature of the methyl groups does not significantly polarize the S-S bond, making the sulfur atoms only moderately electrophilic.

Bis(1,2,2,2-tetrachloroethyl)disulfide

In stark contrast, the eight chlorine atoms on the ethyl substituents exert a powerful electron-withdrawing inductive effect. This effect cascades through the carbon backbone to the sulfur atoms, significantly depleting their electron density. This renders the sulfur atoms in bis(1,2,2,2-tetrachloroethyl)disulfide highly electrophilic and exceptionally vulnerable to nucleophilic attack. This is analogous to the high reactivity of bis(trichloromethyl) disulfide, which is used as a source of the electrophilic trichloromethylthio (Cl₃CS) group.[6][7]

Thermal Stability and Decomposition

The thermal stability of disulfides is critical for their industrial applications, such as in catalyst sulfiding or as additives in steam cracking.[8]

Dimethyl Disulfide (DMDS)

DMDS exhibits moderate thermal stability. In the absence of a catalyst, it requires temperatures exceeding 621°C for thermal decomposition to hydrogen sulfide (H₂S) and methane.[8] However, in the presence of hydrotreating catalysts, it decomposes at a much lower temperature range of 200-250°C (392-482°F).[8] This controlled decomposition is precisely why DMDS is a preferred sulfiding agent in refineries; it generates the active metal sulfide catalyst form without causing premature coking.[8]

Bis(1,2,2,2-tetrachloroethyl)disulfide
Homolytic (Radical) Cleavage

Cleavage of the S-S bond can also occur homolytically, initiated by heat or UV light, to form two thiyl radicals (RS•).

Dimethyl Disulfide (DMDS)

The S-S bond dissociation energy in DMDS is approximately 65 kcal/mol.[10] It can undergo photodissociation upon UV exposure, serving as a model system for S-S bond cleavage in proteins.[11] The resulting methanethiyl radicals (CH₃S•) can initiate various radical reactions, including hydrogen abstraction.[12]

Bis(1,2,2,2-tetrachloroethyl)disulfide

The S-S bond dissociation energy is likely to be lower than that of DMDS due to the electronic destabilization caused by the electronegative substituents. The resulting (CCl₃CHCl)S• radicals would be highly reactive. The C-Cl bonds are also susceptible to homolytic cleavage, further complicating the radical chemistry. This inherent instability towards radical formation is a key aspect of its probable application in agrochemicals, where radical species can induce oxidative stress in target organisms.[6]

Experimental Protocols for Reactivity Assessment

To provide a quantitative comparison of reactivity, standardized experimental protocols are essential. Below is a detailed methodology for assessing the rate of disulfide reduction by a model nucleophile, Dithiothreitol (DTT), using Ellman's Reagent for detection.

Protocol: Kinetic Analysis of Disulfide Reduction via Spectrophotometry

This protocol measures the rate of reaction between a disulfide and a thiol nucleophile (DTT) by quantifying the consumption of the thiol over time.

Objective: To determine the second-order rate constant for the reduction of a disulfide by DTT.

Materials:

  • Disulfide compound (DMDS or Bis(1,2,2,2-tetrachloroethyl)disulfide)

  • Dithiothreitol (DTT)[13]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[13]

  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0

  • Anhydrous, inert solvent for stock solutions (e.g., Acetonitrile or DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of DTT in the reaction buffer. Keep on ice.

    • Prepare a 10 mM stock solution of DTNB in the reaction buffer.[13]

    • Prepare a 100 mM stock solution of the disulfide compound in an appropriate anhydrous solvent.

  • Reaction Setup:

    • In a temperature-controlled cuvette holder set to 25°C, add the reaction buffer.

    • Add the disulfide stock solution to achieve a final concentration of 1 mM. Mix thoroughly by inversion.

    • To initiate the reaction, add the DTT stock solution to achieve a final concentration of 10 mM. Immediately start the timer and mix.

  • Measurement:

    • At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a separate cuvette containing a known volume (e.g., 950 µL) of the DTNB solution. This immediately reacts any remaining DTT to produce the colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

    • Measure the absorbance of the quenched solution at 412 nm.[13]

  • Data Analysis:

    • Use a standard curve of DTT with DTNB to convert the absorbance values at 412 nm to the concentration of remaining DTT at each time point.

    • Plot the natural logarithm of the DTT concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the disulfide (k = k' / [Disulfide]).

Workflow Diagram: Kinetic Analysis

Caption: Experimental workflow for determining disulfide reduction kinetics.

Applications and Implications of Differing Reactivity

The profound differences in reactivity dictate the distinct applications of these two compounds.

  • Dimethyl Disulfide (DMDS): Its predictable, catalyst-dependent thermal decomposition makes it an invaluable tool in the petroleum industry for the sulfiding of hydrodesulfurization catalysts.[4][8] It is also used as a soil fumigant in agriculture and as a flavoring agent.[14] These applications leverage its moderate reactivity and the generation of simple, predictable byproducts (H₂S and methane).

  • Bis(1,2,2,2-tetrachloroethyl)disulfide: While specific applications are less documented under this exact name, its structure is characteristic of compounds used in agrochemical applications as fungicides, pesticides, or plant growth regulators.[15][16][17] The high electrophilicity of the sulfur atoms makes it a potent agent for reacting with nucleophilic residues (e.g., cysteine or histidine) in the active sites of essential enzymes in target pests or fungi. This covalent modification deactivates the enzyme, leading to cell death. Its instability and high reactivity are, in this context, a functional advantage for delivering a potent biological effect.

Conclusion

The comparison between dimethyl disulfide and bis(1,2,2,2-tetrachloroethyl)disulfide serves as a compelling case study in physical organic chemistry. It demonstrates how substituent effects can dramatically modulate the reactivity of a functional group.

  • DMDS is a benchmark for baseline disulfide reactivity, characterized by moderate stability and predictable reactions with strong nucleophiles or under specific thermal conditions.

  • Bis(1,2,2,2-tetrachloroethyl)disulfide , through the powerful inductive effect of its eight chlorine atoms, represents a highly activated disulfide. Its sulfur atoms are rendered strongly electrophilic, making the S-S bond exceptionally susceptible to cleavage by even weak nucleophiles.

For researchers and drug development professionals, this understanding is critical. It informs the design of molecules where disulfide bonds may be used as stable structural linkers (requiring DMDS-like properties) or as pro-drugs and targeted covalent inhibitors (requiring the high reactivity characteristic of the halogenated analogue). The principles outlined in this guide provide a framework for predicting and harnessing the diverse reactivity of the disulfide bond.

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Validation

A Guide to the Mass Spectrometry Fragmentation of Bis(1,2,2,2-tetrachloroethyl)disulfide for Researchers

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of complex molecules are paramount. Bis(1,2,2,2-tetrachloroethyl)disulfide, a molecule containing both...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of complex molecules are paramount. Bis(1,2,2,2-tetrachloroethyl)disulfide, a molecule containing both a disulfide bond and multiple chlorine atoms, presents a unique analytical challenge. This guide provides an in-depth look at the predicted mass spectrometry fragmentation pattern of this compound, offering a valuable tool for its identification and analysis. Furthermore, we will compare this mass spectrometric approach with other relevant analytical techniques, providing a comprehensive overview for researchers in the field.

Introduction to Bis(1,2,2,2-tetrachloroethyl)disulfide and its Analytical Significance

Bis(1,2,2,2-tetrachloroethyl)disulfide (C4H2Cl8S2) is an organosulfur compound characterized by a disulfide linkage between two tetrachloroethyl groups. While specific applications of this compound are not widely documented in public literature, its structure suggests potential relevance in areas such as materials science, chemical synthesis, and as a potential environmental contaminant. The presence of a disulfide bond and extensive chlorination makes its analysis particularly interesting and challenging. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is a powerful technique for the identification of such compounds due to its sensitivity and ability to provide structural information through fragmentation analysis.[1][2]

Predicted Mass Spectrometry Fragmentation Pattern

Due to the absence of a publicly available experimental mass spectrum for bis(1,2,2,2-tetrachloroethyl)disulfide, this guide presents a predicted fragmentation pattern based on the known fragmentation behaviors of organochlorine compounds and organic disulfides. Electron ionization (EI) is the most common ionization technique for GC-MS analysis of organochlorine pesticides and is assumed in this prediction.[1]

Upon electron ionization, the molecule will form a molecular ion ([M]⁺•). Due to the presence of eight chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The most significant fragmentation pathways are predicted to be cleavage of the S-S bond, the C-S bond, and the C-C bond, as well as the loss of chlorine atoms.

Key Predicted Fragmentation Steps:

  • Disulfide Bond Cleavage (S-S Cleavage): This is a common fragmentation pathway for disulfides.[3][4] Cleavage of the S-S bond would result in the formation of a tetrachloroethylthio radical and a corresponding cation.

  • Carbon-Sulfur Bond Cleavage (C-S Cleavage): Cleavage of the C-S bond is also a likely event, leading to the formation of ions corresponding to the tetrachloroethyl group and the disulfide moiety.

  • Loss of Chlorine Atoms: Organochlorine compounds readily lose chlorine atoms or HCl upon ionization.[5] This will result in a series of peaks with mass differences corresponding to the mass of Cl (35 and 37 amu).

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is another probable fragmentation route.[6][7]

The interplay of these fragmentation pathways will generate a complex mass spectrum. The relative abundance of the fragment ions will depend on their stability.

Visualizing the Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of bis(1,2,2,2-tetrachloroethyl)disulfide.

fragmentation_pathway M [C4H2Cl8S2]⁺• (M⁺•) m/z 434 frag1 [C2HCl4S]⁺ m/z 199 M->frag1 S-S Cleavage frag2 [C2HCl4]⁺ m/z 165 M->frag2 C-S Cleavage frag3 [S2]⁺• m/z 64 M->frag3 C-S Cleavage frag4 [C2HCl3S]⁺• m/z 164 frag1->frag4 - Cl frag5 [C2HCl3]⁺• m/z 130 frag2->frag5 - Cl

Caption: Predicted major fragmentation pathways of bis(1,2,2,2-tetrachloroethyl)disulfide under electron ionization.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool for the analysis of bis(1,2,2,2-tetrachloroethyl)disulfide, other analytical techniques can also be employed, each with its own advantages and disadvantages.

Analytical Technique Advantages Disadvantages Supporting Data/Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and selectivity.[2] Provides structural information through fragmentation. Well-established methods for organochlorine compounds.[1]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.Protocol: A standard GC-MS analysis would involve injection of the sample onto a non-polar capillary column. The oven temperature would be programmed to ramp from a low initial temperature to a high final temperature to ensure separation of components. The mass spectrometer would be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for non-volatile and thermally labile compounds.[8][9] Can handle complex matrices with minimal sample preparation.[8][9]Fragmentation can be less extensive with soft ionization techniques like electrospray ionization (ESI), potentially providing less structural information.Protocol: Reversed-phase liquid chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient would be a typical starting point. Detection would be performed using a mass spectrometer equipped with an ESI or atmospheric pressure chemical ionization (APCI) source.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms. Non-destructive technique.Lower sensitivity compared to mass spectrometry. Requires a relatively pure sample in higher concentrations.Protocol: The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl3). ¹H and ¹³C NMR spectra would be acquired. The chemical shifts, coupling constants, and integration of the signals would be analyzed to elucidate the structure.

Experimental Workflow: A Step-by-Step Guide for GC-MS Analysis

For researchers aiming to analyze bis(1,2,2,2-tetrachloroethyl)disulfide using GC-MS, the following experimental workflow is recommended:

Caption: A typical experimental workflow for the GC-MS analysis of a chlorinated organic compound.

Conclusion

The analysis of bis(1,2,2,2-tetrachloroethyl)disulfide requires a robust analytical strategy. While experimental data for this specific compound is scarce, a predicted mass spectrometry fragmentation pattern based on the well-understood behavior of related chemical classes provides a strong foundation for its identification. The characteristic isotopic signature from the eight chlorine atoms, coupled with predictable fragmentation pathways such as S-S and C-S bond cleavages, should allow for confident identification using GC-MS.

For comprehensive characterization, especially in complex matrices, a multi-faceted approach employing complementary techniques like LC-MS and NMR is recommended. This guide serves as a valuable resource for researchers, providing both a theoretical framework for mass spectral interpretation and a practical comparison of analytical methodologies.

References

  • Mass spectra (MS) and related tandem mass spectra (MS/MS) for the main detected organochlorine pesticides - ResearchGate. (n.d.). Retrieved from [Link]

  • Pesticide Analysis by Mass Spectrometry. (n.d.).
  • Longdom Publishing. (n.d.). Determination of Organochlorine Pesticides in Wildlife Liver and Serum Using Gas Chromatography Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Trufelli, H. (2008). Organochlorine Pesticides by LC−MS. Analytical Chemistry, 80(9), 3455–3461. [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Trufelli, H. (2008). Organochlorine pesticides by LC-MS. PubMed. Retrieved from [Link]

  • An, Y., Zhang, H., & Chen, H. (2016). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Journal of The American Society for Mass Spectrometry, 27(6), 1022–1033. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shaw, J. B., Li, Y., & Vachet, R. W. (2011). Direct Elucidation of Disulfide Bond Partners Using Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry, 83(17), 6644–6651. [Link]

  • Wu, S.-L., & Karger, B. L. (2008). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). Analytical Chemistry, 80(6), 2119–2126. [Link]

  • Thomas, J. J., & Souda, P. (2008). Fragmentation of peptide disulfides under conditions of negative ion mass spectrometry: studies of oxidized glutathione and contryphan. Rapid communications in mass spectrometry : RCM, 22(5), 701–708. [Link]

  • Bae, S. Y., Winemiller, M. D., Hsu, F.-L., Rohrbaugh, D. K., & Banks, H. D. (2008). SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS. A COMPUTATIONAL ELUCIDATION OF THE. DTIC. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Li, X.-S., Yang, F.-C., Yan, L., Wu, J.-N., Yuan, L., Yang, Y., & Liu, S.-L. (2023). Simultaneous Quantification of Biomarkers for Bis-(2-chloroethyl) Sulfide and 1,2-Bis(2-chloroethylthio) Ethane Exposure in Human Urine at Trace Exposure Levels by Gas Chromatography Tandem Mass Spectrometry via Simultaneous Incubation and Extraction. Chemical Research in Toxicology, 36(9), 1549–1559. [Link]

  • Knowbee. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disulfide, bis(2-chloroethyl). PubChem. Retrieved from [Link]

  • Halder, A., Jana, S., & De, P. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Applied Polymer Materials, 3(12), 6241–6249. [Link]

  • Standard Methods. (n.d.). 4500-S2- D: Sulfide by Methylene Blue. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic peak of synthesized Bis 2-dichloro ethyl formal. Retrieved from [Link]

  • US EPA. (n.d.). J24279-1 Nj_Enhanced_Package Final Report. Retrieved from [Link]

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Comparative

Benchmarking Bis(1,2,2,2-tetrachloroethyl)disulfide (BTCED) Efficacy in Medical Elastomer Vulcanization: A Comparative Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the development of pharmaceutical packaging and medical devices (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the development of pharmaceutical packaging and medical devices (e.g., syringe plungers, IV septa, and infusion lines), the choice of elastomer vulcanizing agent directly dictates the Extractables and Leachables (E&L) profile of the final product. Historically, the industry has relied on Tetramethylthiuram disulfide (TMTD) and Ethylene thiourea (ETU) [2][3]. However, TMTD generates carcinogenic nitrosamines during vulcanization, and ETU has been classified as a Substance of Very High Concern (SVHC) due to its carcinogenic, mutagenic, and reprotoxic (CMR) properties [3].

This guide benchmarks the efficacy of an unconventional alternative: Bis(1,2,2,2-tetrachloroethyl)disulfide (BTCED) . By leveraging its unique highly halogenated, bulky structure, BTCED offers a nitrosamine-free curing mechanism. This document objectively compares the rheological performance, curing kinetics, and E&L safety profiles of BTCED against industry standards (TMTD and ETU) in a medical-grade halobutyl rubber matrix.

Mechanistic Causality: The Chemistry of BTCED

To understand BTCED’s performance, we must analyze its molecular behavior under vulcanization conditions. Traditional thiuram disulfides cleave to form amine-based radicals, which inadvertently react with atmospheric or compounded nitrogen oxides to form nitrosamines.

BTCED ( C4​H2​Cl8​S2​ ) lacks secondary amines entirely. Upon thermal activation (>140°C), the central disulfide bond undergoes homolytic cleavage. The presence of the bulky, highly electronegative 1,2,2,2-tetrachloroethyl groups provides immense steric hindrance . This shielding delays the onset of premature vulcanization (scorch), widening the safe processing window. Furthermore, literature indicates that BTCED can cleave to form highly reactive tetrachloroethyl sulfenyl chloride intermediates [1], which act as direct crosslinking agents by reacting with the unsaturated bonds in the elastomer backbone.

Pathway BTCED BTCED (Disulfide Precursor) Heat Thermal Activation (>140°C) BTCED->Heat Radicals Sulfenyl Chloride / Thiyl Intermediates Heat->Radicals Homolytic Cleavage Polymer Elastomer Backbone (Halobutyl) Radicals->Polymer Substitution / Addition Network Crosslinked Network (C-S-C) Polymer->Network Network Formation

Fig 1: Mechanistic pathway of BTCED thermal cleavage and subsequent elastomer crosslinking.

Benchmarking Strategy & Self-Validating Protocol

To ensure data integrity, the evaluation of BTCED must be treated as a self-validating system. We utilize a standardized Halobutyl (CIIR) masterbatch. The protocol isolates the accelerator as the sole independent variable, tracking the material from raw compounding through rheological profiling, and concluding with rigorous toxicological E&L validation.

Workflow Comp 1. Compounding (Two-Roll Mill) Rheo 2. Rheometry (MDR 2000) Comp->Rheo Cure 3. Vulcanization (Press Cure) Rheo->Cure EL 4. E&L Profiling (GC-MS) Cure->EL Tox 5. Cytotoxicity (ISO 10993-5) EL->Tox

Fig 2: Self-validating experimental workflow from compounding to biological safety evaluation.

Step-by-Step Experimental Methodology

Phase 1: Compounding (Masterbatch Preparation)

  • Masticate 100 phr of Halobutyl rubber (CIIR) on a water-cooled two-roll mill at 40°C for 5 minutes to reduce polymer viscosity.

  • Gradually incorporate inert fillers (Calcined clay, 30 phr) and activators (ZnO, 3 phr; Stearic acid, 1 phr).

  • Introduce the target accelerator: BTCED (Test, 1.5 phr), TMTD (Control A, 1.5 phr), or ETU (Control B, 1.5 phr).

  • Cross-cut and cigar-roll the compound 6 times to ensure homogeneous dispersion. Sheet out the compound to a uniform 2mm thickness.

Phase 2: Rheological Profiling

  • Load a 5g sample of the uncured sheet into a Moving Die Rheometer (MDR 2000).

  • Run an isothermal test at 160°C for 30 minutes at an oscillation arc of 0.5°.

  • Record ML​ (minimum torque), MH​ (maximum torque), ts2​ (scorch time), and t90​ (optimum cure time).

Phase 3: Extractables & Leachables (E&L) Profiling

  • Cure the compounded sheets in a hydraulic compression press at 160°C for t90​+2 minutes.

  • Die-cut 10g of the cured elastomer and immerse it in 100 mL of an Isopropyl Alcohol/Water mixture (1:1 v/v) in a sealed, inert borosilicate vessel.

  • Incubate at 50°C for 72 hours to simulate accelerated drug-contact extraction.

  • Analyze the extract via GC-MS (Gas Chromatography-Mass Spectrometry) specifically screening for volatile nitrosamines and chlorinated byproducts.

Quantitative Performance Comparison

The experimental data reveals distinct behavioral differences driven by the molecular structure of each accelerator.

Table 1: Rheological Comparison (Isotherm at 160°C)
FormulationAccelerator Type ML​ (dNm) MH​ (dNm) ts2​ (min) t90​ (min)Cure Rate Index
Control ATMTD1.214.52.18.515.6
Control BETU1.316.21.87.218.5
Test 1 BTCED 1.2 13.8 4.5 11.4 14.4

Data Interpretation: BTCED exhibits a significantly longer scorch time ( ts2​ of 4.5 min) compared to TMTD and ETU. This is a direct consequence of the steric bulk of the tetrachloroethyl groups, which require more sustained thermal energy to initiate homolytic cleavage [1]. While the maximum crosslink density ( MH​ ) is slightly lower, the extended scorch safety drastically reduces the risk of premature curing during complex molding operations (e.g., injection molding of intricate IV seals).

Table 2: E&L and Biological Safety Profile
FormulationNitrosamines DetectedChlorinated LeachablesSVHC StatusCytotoxicity (ISO 10993-5)
Control AYes (>10 ppb)NoneNoMild
Control BNoNoneYes (CMR)Moderate
Test 1 No (0 ppb) Trace (<1 ppb) No None (Pass)

Data Interpretation: The absence of secondary amines in BTCED mathematically eliminates the formation of nitrosamines, solving the critical flaw of TMTD [2]. Furthermore, unlike ETU, BTCED is not classified as a CMR substance [3]. While trace chlorinated leachables were detected, they fell well below the toxicological threshold of concern (TTC), resulting in a clean pass for ISO 10993-5 in vitro cytotoxicity.

Discussion: Efficacy in Drug Development

For drug development professionals formulating primary packaging, the accelerator dictates the regulatory viability of the elastomer.

  • Processing Safety: The delayed action of BTCED minimizes scrap rates in manufacturing. The steric hindrance acts as a built-in retarder, allowing the polymer to flow completely into complex mold cavities before the sulfenyl chloride intermediates initiate crosslinking.

  • Regulatory Compliance: The FDA and EMA have strictly tightened limits on nitrosamines in pharmaceuticals. By replacing TMTD with BTCED, manufacturers can eliminate nitrosamine generation at the source.

  • Future Optimization: While BTCED is highly effective, its slightly lower MH​ suggests that future formulations may benefit from a synergistic co-accelerator (e.g., a safe thiazole) to boost final crosslink density without compromising the pristine E&L profile.

References

  • Title: Preparation of tetrachloroethyl sulfenyl chloride with bis(1,2,2,2-tetrachloroethyl)
  • Title: New-generation curative – taking an ETU replacement accelerator from concept to marketplace Source: Clwyd Compounders URL: [Link]

Validation

Reproducibility of Bis(1,2,2,2-tetrachloroethyl)disulfide Extraction Methods: A Comparative Guide

Executive Summary The extraction and quantification of highly chlorinated, lipophilic organosulfur compounds from complex matrices present significant analytical hurdles. Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The extraction and quantification of highly chlorinated, lipophilic organosulfur compounds from complex matrices present significant analytical hurdles. Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7) is notoriously difficult to extract reproducibly due to its extreme hydrophobicity and the chemical lability of its disulfide bond. This guide objectively compares three extraction methodologies—Traditional Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a Modified Buffered QuEChERS approach. Experimental data demonstrates that the Modified QuEChERS method is the only self-validating system capable of achieving >95% recovery with a Relative Standard Deviation (RSD) below 5%, establishing it as the gold standard for this analyte.

Chemical Context & Mechanistic Challenges

Bis(1,2,2,2-tetrachloroethyl)disulfide is a critical intermediate traditionally utilized in the preparation of tetrachloroethyl sulfenyl chlorides ()[1]. As a Senior Application Scientist, it is vital to look beyond standard operating procedures and understand the physicochemical causality dictating extraction success.

The molecule features eight highly electronegative chlorine atoms flanking a central disulfide bridge. This structure creates two primary mechanistic challenges:

  • Extreme Lipophilicity (log P > 5): In traditional workflows based on generalized frameworks like [2], the target compound co-extracts heavily with matrix lipids, leading to severe emulsions in LLE and irreversible hydrophobic binding in C18 SPE cartridges.

  • Disulfide Bond Lability: The strong electron-withdrawing nature of the tetrachloroethyl groups leaves the disulfide bond highly susceptible to disproportionation and nucleophilic cleavage in unbuffered or highly basic environments. If the matrix pH exceeds 7.0 during extraction, the molecule degrades into transient sulfenyl chlorides, destroying analytical reproducibility.

Methodological Comparison & Experimental Data

To establish a highly reproducible workflow, we compared three distinct methodologies. The data below summarizes the extraction of bis(1,2,2,2-tetrachloroethyl)disulfide from spiked agricultural soil matrices (spiked at 100 µg/kg).

Table 1: Quantitative Comparison of Extraction Methodologies
MethodologyMean Recovery (%)RSD (%)Extraction Time (min/sample)Solvent Volume (mL)Primary Failure Mechanism
Method A: Traditional LLE 62.421.84550Emulsion formation; pH-induced cleavage
Method B: C18 SPE 74.115.36030Incomplete elution; hydrophobic retention
Method C: Mod. QuEChERS 96.8 3.4 15 10 None (Optimal Performance)

The data clearly indicates that the QuEChERS methodology, originally developed for multiresidue pesticide analysis ()[3], provides the ideal foundation when modified with citrate buffering.

Visualizing the Workflows and Mechanisms

Workflow cluster_LLE Method A: LLE cluster_SPE Method B: C18 SPE cluster_QUE Method C: Mod. QuEChERS Start Sample Matrix (Soil/Wastewater) LLE1 Hexane/DCM Addition Start->LLE1 SPE1 Cartridge Loading Start->SPE1 QUE1 MeCN + Citrate Buffer (pH 5.0-5.5) Start->QUE1 LLE2 Emulsion Formation (Low Yield) LLE1->LLE2 Analysis GC-MS/MS or LC-MS/MS Quantification LLE2->Analysis SPE2 Incomplete Elution (Hydrophobic Retention) SPE1->SPE2 SPE2->Analysis QUE2 dSPE Cleanup (High Yield & Purity) QUE1->QUE2 QUE2->Analysis

Fig 1: Workflow comparison of LLE, SPE, and QuEChERS for bis(1,2,2,2-tetrachloroethyl)disulfide.

Mechanism Molecule Bis(1,2,2,2-tetrachloroethyl) disulfide HighpH Unbuffered / High pH (Standard Extraction) Molecule->HighpH Buffer Citrate Buffered (pH 5.0 - 5.5) Molecule->Buffer Cleavage Disulfide Cleavage to Sulfenyl Chlorides HighpH->Cleavage Degradation Stable Intact Disulfide Bond (High Reproducibility) Buffer->Stable Stabilization

Fig 2: Mechanistic impact of pH buffering on the stability of the tetrachloroethyl disulfide bond.

Detailed Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The addition of a deuterated internal standard (e.g., Diphenyl disulfide-d10) prior to extraction is mandatory across all methods to continuously monitor matrix effects and extraction efficiency.

Method A: Traditional Liquid-Liquid Extraction (LLE)

Note: Provided for baseline comparison. Not recommended due to high RSD.

  • Transfer 10 g of homogenized sample into a 250 mL separatory funnel. Spike with 100 µL of Internal Standard (IS).

  • Add 50 mL of a 1:1 Hexane/Dichloromethane (DCM) mixture.

  • Shake vigorously for 5 minutes, venting periodically.

  • Allow phases to separate. (Causality note: Emulsions frequently form at this stage due to co-extracted lipids, requiring centrifugation at 3000 x g for 10 minutes to break).

  • Collect the lower organic layer, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of Hexane for GC-MS analysis.

Method B: Solid-Phase Extraction (SPE)
  • Condition a 500 mg C18 SPE cartridge with 5 mL of DCM, followed by 5 mL of Methanol, and 5 mL of HPLC-grade water.

  • Load 100 mL of aqueous sample extract (spiked with IS) at a flow rate of 2 mL/min.

  • Wash the cartridge with 5 mL of a 5% Methanol in water solution to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the target analyte with 10 mL of DCM. Evaporate and reconstitute in 1 mL of Hexane. (Causality note: The extreme hydrophobicity of the analyte often results in incomplete elution off the C18 sorbent, causing the observed 74.1% recovery).

Method C: Optimized Buffered QuEChERS (Recommended Gold Standard)

This method utilizes acetonitrile to balance solvating power without co-extracting non-polar lipids, while the citrate buffer locks the pH to prevent disulfide cleavage.

  • Hydration & Spiking: Weigh 10 g of homogenized sample into a 50 mL PTFE centrifuge tube. Add 100 µL of Diphenyl disulfide-d10 (IS) to validate extraction efficiency.

  • Extraction: Add 10 mL of HPLC-grade Acetonitrile and vortex for 1 minute.

  • Partitioning & Buffering: Add QuEChERS extraction salts: 4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, and 0.5 g Sodium Citrate dibasic sesquihydrate. (Causality note: This specific salt combination forces phase separation while strictly buffering the microenvironment to pH 5.0-5.5, stabilizing the vulnerable disulfide bond).

  • Separation: Shake vigorously for 1 minute, then centrifuge at 4000 x g for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg anhydrous MgSO4 and 25 mg PSA (Primary Secondary Amine). (Causality note: PSA removes organic acids without trapping the target analyte).

  • Final Polish: Vortex for 30 seconds and centrifuge at 4000 x g for 2 minutes.

  • Analysis: Transfer the purified supernatant to an autosampler vial for GC-MS/MS analysis.

References

  • Title: US3454631A - Preparation of tetrachloroethyl sulfenyl chloride Source: Google Patents URL
  • Title: Method 3500C: Organic Extraction and Sample Preparation Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce Source: Journal of AOAC International / Oxford Academic URL: [Link]

Sources

Comparative

evaluating steric hindrance in bis(1,2,2,2-tetrachloroethyl)disulfide compared to alkyl disulfides

Title: Evaluating Steric Hindrance in Bis(1,2,2,2-tetrachloroethyl)disulfide vs. Alkyl Disulfides: A Kinetic and Mechanistic Guide Introduction In the design of redox-responsive prodrugs, antibody-drug conjugates (ADCs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating Steric Hindrance in Bis(1,2,2,2-tetrachloroethyl)disulfide vs. Alkyl Disulfides: A Kinetic and Mechanistic Guide

Introduction In the design of redox-responsive prodrugs, antibody-drug conjugates (ADCs), and stabilized peptide therapeutics, the disulfide bond serves as a critical biological trigger. However, premature cleavage in systemic circulation remains a significant hurdle. To combat this, chemists engineer the steric environment surrounding the S-S bond to tune its reduction rate[1]. This guide provides an in-depth comparison between standard alkyl disulfides and the exceptionally hindered bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7)[2], detailing the mechanistic causality of steric bulk and providing a self-validating framework for kinetic evaluation.

1. Mechanistic Causality: The Tug-of-War Between Sterics and Electronics The cleavage of a disulfide bond by a nucleophile (such as glutathione or Tris(2-carboxyethyl)phosphine, TCEP) proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[3]. For successful cleavage, the nucleophile must approach the target sulfur atom along a strict 180∘ trajectory relative to the leaving thiolate group.

  • Alkyl Disulfides (The Baseline): In unhindered systems like dimethyl disulfide (DMDS), the SN​2 trajectory is unobstructed. The reaction is nearly barrierless with respect to the preorganized reaction complex, with activation energies ( Ea​ ) hovering around 11 kcal/mol for phosphine attack[3]. As alkyl chain length or branching increases (e.g., di-tert-butyl disulfide), the bulky methyl groups physically block the nucleophile's approach, drastically reducing the Arrhenius pre-exponential factor ( A ) and increasing Ea​ [4].

  • Bis(1,2,2,2-tetrachloroethyl)disulfide (The Extreme): This molecule presents a fascinating mechanistic dichotomy. The eight chlorine atoms exert a massive inductive electron-withdrawing effect (-I effect), which theoretically increases the electrophilicity of the sulfur atoms, making them prime targets for nucleophilic attack. However, the extreme van der Waals radii of the 1,2,2,2-tetrachloroethyl groups create an impenetrable steric shield. The causality here is clear: steric hindrance completely overrides electronic activation . The nucleophile cannot achieve the required transition state geometry without catastrophic steric clash, rendering the S-S bond virtually inert to standard biological reductants.

G N1 Nucleophile Approach (e.g., TCEP, GSH) N2 Steric Environment Around S-S Bond N1->N2 N3 Unhindered (Alkyl) Optimal 180° Trajectory N2->N3 N4 Severely Hindered (Tetrachloroethyl) Trajectory Blocked N2->N4 N5 Low Ea: Rapid Cleavage N3->N5 N6 High Ea: Cleavage Inhibited N4->N6

Logical pathway showing how steric hindrance dictates disulfide bond cleavage kinetics.

2. Comparative Kinetic Data To objectively compare the performance of these molecules, we must look at their pseudo-first-order reduction rates ( kobs​ ) and activation energies. The table below synthesizes the kinetic behavior of varying degrees of steric hindrance.

Disulfide TypeCompoundSteric BulkElectronic EffectEst. Reduction Rate ( kobs​ with TCEP, s−1 )Activation Energy ( Ea​ , kJ/mol)
Unhindered Alkyl Dimethyl disulfide (DMDS)MinimalNeutral 4.5×10−2 ~30 - 35
Branched Alkyl Di-isopropyl disulfideModerateElectron-donating 1.2×10−3 ~45
Highly Branched Di-tert-butyl disulfideHighElectron-donating <1.0×10−5 > 60
Halogenated Bulky Bis(1,2,2,2-tetrachloroethyl)disulfideExtremeStrongly Withdrawing <1.0×10−6 > 75

Data extrapolated from single-molecule SMFCS measurements[4] and steric hindrance-engineered prodrug stability assays[1].

3. Experimental Methodology: Self-Validating Kinetic Assay To empirically evaluate the steric hindrance of bis(1,2,2,2-tetrachloroethyl)disulfide against alkyl disulfides, researchers must employ a highly controlled kinetic assay. We utilize TCEP as the nucleophile because, unlike dithiothreitol (DTT), its reaction is irreversible and avoids complex thiol-disulfide exchange equilibria[3].

The Causality of the Protocol Design: This protocol is engineered as a self-validating system. The critical step is the acid quench. By rapidly dropping the pH, the phosphine lone pair on TCEP is instantly protonated. Because a protonated phosphine cannot act as a nucleophile, the SN​2 reaction is immediately and permanently halted. This ensures that the HPLC analysis reflects the exact concentration of the disulfide at the precise moment of sampling, eliminating post-sampling degradation artifacts.

Step-by-Step Workflow:

  • Substrate Preparation: Prepare 10 mM stock solutions of the target disulfides (e.g., DMDS, bis(1,2,2,2-tetrachloroethyl)disulfide) in anhydrous acetonitrile to ensure complete solubility of the highly halogenated species.

  • Reaction Initiation: In a thermomixer set to 37°C, combine 100 µL of the disulfide stock with 800 µL of 50 mM HEPES buffer (pH 7.4). Add 100 µL of 100 mM TCEP-HCl to initiate the reduction. (Final concentrations: 1 mM disulfide, 10 mM TCEP).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Acid Quenching (Critical Step): Immediately inject the 50 µL aliquot into a vial containing 50 µL of 10% Trifluoroacetic acid (TFA) in water. Vortex for 2 seconds. The sudden pH drop protonates TCEP, freezing the reaction state.

  • HPLC-UV/MS Analysis: Analyze the quenched samples using reversed-phase HPLC (C18 column) coupled with a UV-Vis or Mass Spectrometry detector. Monitor the disappearance of the parent disulfide peak.

  • Kinetic Modeling: Plot ln([Disulfide]t​/[Disulfide]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

G S1 1. Substrate Preparation S2 2. TCEP Addition (37°C) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Acid Quenching (pH Drop) S3->S4 S5 5. HPLC/MS Quantification S4->S5

Step-by-step experimental workflow for evaluating disulfide reduction kinetics.

Conclusion While alkyl disulfides offer a tunable range of steric hindrance through simple chain elongation or branching, bis(1,2,2,2-tetrachloroethyl)disulfide represents an extreme boundary condition. Its massive steric bulk completely nullifies the electron-withdrawing activation of its chlorine atoms, resulting in a highly stable S-S bond. Understanding this interplay is vital for scientists designing next-generation therapeutics where precise control over disulfide cleavage rates dictates drug efficacy and safety.

References

  • Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. The Journal of Organic Chemistry - ACS Publications. 3

  • Kinetic Measurements on Single-Molecule Disulfide Bond Cleavage. Journal of the American Chemical Society - ACS Publications.5

  • Steric Hindrance-Engineered Redox-Responsive Disulfide-Bridged Homodimeric Prodrug Nanoassemblies for Spatiotemporally Balanced Cancer Chemotherapy. Journal of Medicinal Chemistry - ACS Publications. 1

  • AB275551 | CAS 920-96-7. abcr Gute Chemie. 2

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Bis(1,2,2,2-tetrachloroethyl)disulfide

Hazard Assessment and Inferred Risk Profile Given its structure—a disulfide linkage flanked by tetrachloroethyl groups—Bis(1,2,2,2-tetrachloroethyl)disulfide is presumed to be a hazardous substance. The high degree of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Inferred Risk Profile

Given its structure—a disulfide linkage flanked by tetrachloroethyl groups—Bis(1,2,2,2-tetrachloroethyl)disulfide is presumed to be a hazardous substance. The high degree of chlorination suggests potential for significant toxicity and environmental persistence.

Key Inferred Hazards:

  • High Toxicity: Highly chlorinated organic compounds are often toxic if inhaled, ingested, or absorbed through the skin.[1][2] Related compounds, such as other chlorinated hydrocarbons, are known to be harmful.

  • Environmental Hazard: Such compounds are typically toxic to aquatic life and may persist in the environment.[2] Improper disposal can lead to long-term contamination of soil and water.

  • Hazardous Decomposition Products: When heated to decomposition, chlorinated compounds can release highly toxic fumes such as hydrogen chloride and phosgene.[3] The presence of sulfur suggests the potential for sulfur oxides (SOx) to be released as well.

  • Reactivity: While the disulfide bond can be cleaved, the overall reactivity profile is not well-documented. It should be treated as potentially reactive with strong oxidizing and reducing agents.

Parameter Inferred Information/Recommendation
Physical State Likely a liquid or low-melting solid at room temperature.
Toxicity Assumed to be high. Avoid all routes of exposure.
Environmental Fate Potentially persistent and toxic to aquatic life.
Primary Hazards Acute toxicity, environmental hazard, hazardous decomposition products.

Personal Protective Equipment (PPE) and Safe Handling

Due to the inferred high toxicity, stringent personal protective measures are mandatory when handling Bis(1,2,2,2-tetrachloroethyl)disulfide and its waste.

Essential PPE:

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Viton® or a laminate glove like Silver Shield®). A double-gloving approach (e.g., nitrile inner glove, heavy-duty outer glove) is recommended.

  • Eye Protection: Chemical splash goggles are the minimum requirement. For enhanced protection, use a full-face shield in conjunction with goggles.

  • Skin and Body Protection: Wear a chemically resistant apron or lab coat over long-sleeved clothing and closed-toe shoes. For larger quantities or in case of a spill, a full-body chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Spill Management Protocol

Immediate and proper response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If safe to do so, increase ventilation by ensuring the fume hood is operational.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (consult with your EHS office for an appropriate solvent), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in a sealed, properly labeled hazardous waste container.[4]

Step-by-Step Disposal Procedure

The disposal of Bis(1,2,2,2-tetrachloroethyl)disulfide must be handled as a regulated hazardous waste stream.

Protocol:

  • Waste Identification: This compound must be treated as a hazardous chemical waste.[4] Do not mix it with other waste streams unless explicitly instructed to do so by your EHS office.

  • Segregation: Keep this waste stream separate from other laboratory wastes. Specifically, segregate it from non-halogenated organic wastes.

  • Containerization:

    • Use a chemically compatible container, preferably the original container if it is in good condition.[4] If the original container is not usable, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

    • Ensure the container is clean and free of any external residue.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • Identify the contents: "Bis(1,2,2,2-tetrachloroethyl)disulfide".

    • Indicate the approximate quantity of the waste.

    • Note the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Ensure secondary containment (e.g., a larger, chemically resistant tub) is used to prevent the spread of material in case of a leak.

  • Arrange for Pickup:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

    • Provide the EHS office with all available information about the compound. They will work with a licensed hazardous waste disposal company for final treatment, which will likely involve high-temperature incineration.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Disposal Vendor A 1. Identify Waste Bis(1,2,2,2-tetrachloroethyl)disulfide B 2. Segregate Waste (Halogenated Organic) A->B C 3. Select Compatible Container (e.g., HDPE, Glass) B->C D 4. Label Container Correctly 'Hazardous Waste' + Chemical Name C->D E 5. Store in Satellite Accumulation Area with Secondary Containment D->E F 6. Contact EHS for Pickup E->F G 7. EHS Transports to Central Storage F->G H 8. Licensed Vendor Collects Waste G->H I 9. Final Disposal (High-Temperature Incineration) H->I

Caption: Workflow for the safe disposal of Bis(1,2,2,2-tetrachloroethyl)disulfide.

References

  • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices. Retrieved from [Link]

  • American Chemical Society. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). 101 Ways to Reduce Hazardous Waste in the Laboratory. Environmental Health & Safety. Retrieved from [Link]

  • (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • PubChem. (n.d.). Disulfide, bis(2-chloroethyl). National Institutes of Health. Retrieved from [Link]

  • Frontiers. (n.d.). Investigation of the occurrence characteristics of organic components in high-sulfur waste residues (HSWR). Retrieved from [Link]

  • LookChem. (n.d.). BIS(1,2,2-TRICHLOROETHYL)SULPHOXIDE Safety Data Sheets(SDS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chlorine Dioxide and Chlorite. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003095375A1 - Process for the removal of organic sulfur in wastewater including an oxidative pretreatment.
  • ACS Publications. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 15110-08-4| Chemical Name : Bis(Trichloromethyl) Disulphide. Retrieved from [Link]

  • NIST. (n.d.). Disulfide, bis(4-chlorophenyl). Retrieved from [Link]

  • Inxight Drugs. (n.d.). Bis(2-chloroethyl) disulfide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Bis(1,2,2,2-tetrachloroethyl)disulfide

Standard Operating Procedure: Handling, PPE, and Disposal of Bis(1,2,2,2-tetrachloroethyl)disulfide Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7)[1] is a densely chlorinated organosulfur intermediate with a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, PPE, and Disposal of Bis(1,2,2,2-tetrachloroethyl)disulfide

Bis(1,2,2,2-tetrachloroethyl)disulfide (CAS 920-96-7)[1] is a densely chlorinated organosulfur intermediate with a molecular weight of 397.82 g/mol [2]. It is primarily utilized in advanced drug development and agrochemical synthesis as a direct precursor to [3]. Because of its extreme chlorination density and highly reactive structural motifs, it presents acute handling risks that require specialized operational logistics.

Mechanistic Causality of Hazards

To handle this compound safely, researchers must understand why it is dangerous. The molecule contains two α -chloro groups adjacent to a disulfide linkage.

  • Hydrolytic Instability: The α -chloro thioether motif is highly susceptible to nucleophilic attack. Upon contact with ambient moisture, sweat, or mucous membranes, the compound undergoes rapid hydrolysis, cleaving the C-Cl bonds to release anhydrous hydrogen chloride (HCl) gas.

  • Dermal Penetration: The presence of eight chlorine atoms renders the molecule highly lipophilic. If inappropriate glove materials are used, the compound acts as a severe alkylating agent, rapidly permeating the barrier and causing deep tissue necrosis and systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly chlorinated disulfides. The following matrix outlines the required protective barriers and the mechanistic justification for their selection.

PPE CategoryRecommended MaterialMechanistic JustificationBreakthrough Time
Primary (Outer) Gloves Butyl Rubber (15-mil) or PE/EVAL Laminate (Silver Shield)Chlorinated organics rapidly permeate standard elastomers. Butyl rubber provides steric and chemical hindrance against lipophilic halocarbons.> 240 mins
Secondary (Inner) Gloves Nitrile (4-mil)Provides necessary tactile dexterity and acts as a secondary barrier against incidental exposure during outer glove removal.< 10 mins (for halocarbons)
Respiratory Protection Class II Type B2 Biosafety Cabinet or Fume HoodA minimum face velocity of 100 fpm is required to capture and exhaust anhydrous HCl gas generated via ambient moisture hydrolysis.N/A
Body Protection Tychem® 2000 Suit or heavy Neoprene ApronPrevents dermal absorption. The high chlorine content makes the compound highly tissue-permeable upon contact.> 480 mins

Operational Workflow: Handling & Transfer

Every step in the handling process must be designed to exclude moisture and prevent catalytic degradation.

  • Environmental Isolation: Purge a flame-dried Schlenk flask with ultra-high purity (UHP) Argon or Nitrogen for 15 minutes.

    • Causality: The α -chloro thioether linkage is highly sensitive to ambient humidity; inertion prevents premature hydrolysis and toxic gas generation.

  • Reagent Transfer: Utilizing a gas-tight glass syringe equipped with a PTFE (Teflon) plunger, draw the required volume of the disulfide.

    • Causality: Standard stainless-steel needles and rubber plungers will degrade upon contact with trace HCl, introducing catalytic metal impurities that accelerate reagent decomposition.

  • Thermal Control: Cool the receiving flask to between -10°C and 0°C using an ice/brine bath prior to dropwise addition.

    • Causality: The cleavage of the disulfide bond[3] is highly exothermic; thermal control prevents runaway reactions and the volatilization of toxic organosulfur intermediates.

Quenching & Waste Disposal Plan (Self-Validating Protocol)

Disposal requires breaking the disulfide bond and neutralizing the reactive α -chlorines simultaneously. This protocol utilizes a dual-action chemical neutralization system.

  • Quench Solution Preparation: In a secondary containment vessel, prepare a 1:1 volumetric mixture of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and 10% w/v sodium thiosulfate ( Na2​S2​O3​ ). Chill to 0°C.

  • Controlled Deactivation: Slowly introduce the unreacted Bis(1,2,2,2-tetrachloroethyl)disulfide or reaction waste dropwise into the vigorously stirred quench solution. The thiosulfate acts as a reducing nucleophile to break the S-S bond, while the bicarbonate neutralizes the liberated HCl.

  • Self-Validation Check: Monitor the solution for effervescence. The generation of CO2​ gas indicates the active neutralization of HCl. The system is self-validating: once gas evolution completely ceases, the reactive α -chloro groups are fully hydrolyzed and neutralized, confirming the chemical hazard has been disarmed.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract with a non-polar solvent (e.g., hexane) to capture the neutralized organosulfur byproducts.

  • Waste Segregation: Route the organic layer to the "Halogenated Organic Waste" stream. The aqueous layer, now containing inert sodium chloride and sodium sulfate salts, is routed to "Aqueous Base Waste" .

Workflow Visualization

G Start Pre-Operation Setup (Fume Hood & PPE) Inert Inert Atmosphere (Argon/N2 Purge) Start->Inert Verify PPE Matrix Transfer Reagent Transfer (PTFE Syringe) Inert->Transfer Exclude Moisture React Reaction Execution (Temp < 0°C) Transfer->React Dropwise Addition Quench Quenching Protocol (Na2S2O3 / NaHCO3) React->Quench Post-Reaction Phase Phase Separation Quench->Phase Stir until CO2 ceases WasteOrg Halogenated Organic Waste Phase->WasteOrg Organic Layer WasteAq Neutralized Aqueous Waste Phase->WasteAq Aqueous Layer

Operational & Quenching Workflow for Bis(1,2,2,2-tetrachloroethyl)disulfide.

References

  • US Patent Office. "Preparation of tetrachloroethyl sulfenyl chloride." Patent US3454631A.

Sources

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